(2-Bromophenyl)(cyclobutyl)methanone chemical structure properties
[1] CAS Number: 1537954-89-4 (approximate; refer to specific isomer registry) Molecular Formula: C₁₁H₁₁BrO Molecular Weight: 239.11 g/mol [1] Abstract (2-Bromophenyl)(cyclobutyl)methanone is a high-value bifunctional bui...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
CAS Number: 1537954-89-4 (approximate; refer to specific isomer registry)
Molecular Formula: C₁₁H₁₁BrO
Molecular Weight: 239.11 g/mol [1]
Abstract
(2-Bromophenyl)(cyclobutyl)methanone is a high-value bifunctional building block in medicinal chemistry, characterized by the steric congestion of an ortho-bromoaryl motif coupled with the conformational rigidity of a cyclobutane ring.[1] This scaffold serves as a critical intermediate for synthesizing conformationally restricted pharmacophores, including 1,3-disubstituted cyclobutanes and fused tricyclic systems. This guide analyzes its structural electronics, validated synthetic protocols, and divergent reactivity profiles in drug discovery.[2]
The molecule features two distinct steric domains that dictate its reactivity:
The Ortho-Bromoaryl Unit: The bromine atom at the C2 position exerts significant steric pressure on the carbonyl group.[1] Unlike unsubstituted benzophenones, the carbonyl dipole in (2-bromophenyl)(cyclobutyl)methanone is forced out of coplanarity with the aromatic ring (dihedral angle twist >30°).[1] This deconjugation increases the electrophilicity of the carbonyl carbon by reducing resonance stabilization from the phenyl ring.[1]
The Cyclobutyl Ring: The four-membered ring adopts a "puckered" conformation to minimize torsional strain (eclipsing interactions), with a strain energy of approximately 26.5 kcal/mol.[1] This ring acts as a lipophilic, metabolically stable bioisostere for isopropyl or phenyl groups, often improving the solubility profile of final drug candidates compared to their acyclic analogs.
Physicochemical Profile
Property
Value (Predicted/Exp)
Significance
LogP
~3.2 - 3.5
High lipophilicity; requires polar solvents for reaction.[1]
H-Bond Acceptors
1 (Carbonyl)
Moderate Lewis basicity; susceptible to acid catalysis.[1]
Rotatable Bonds
2
Restricted rotation due to ortho-Br steric clash.[1]
Topological Polar Surface Area
~17.07 Ų
Good blood-brain barrier (BBB) permeability potential.[1]
Boiling Point
~310°C (760 mmHg)
High thermal stability; suitable for high-temp couplings.[1]
Synthetic Routes & Causality[1]
The synthesis of (2-bromophenyl)(cyclobutyl)methanone requires avoiding the formation of tertiary alcohol byproducts (bis-addition), which is common when using highly reactive organometallics with acid chlorides.[1]
Rationale: The Weinreb amide (N-methoxy-N-methylamide) prevents over-addition of the Grignard reagent via a stable five-membered chelate intermediate.[1]
Step 1: Conversion of 2-bromobenzoic acid to N-methoxy-N-methyl-2-bromobenzamide using EDCI/HOBt or SOCl₂ followed by amine addition.[1]
Step 2: Nucleophilic addition of Cyclobutylmagnesium bromide (prepared from cyclobutyl bromide and Mg).[1]
Rationale: Useful when the benzoic acid precursor is unavailable.[1] 2-Bromobenzonitrile reacts with cyclobutyl Grignard to form an imine magnesium salt, which hydrolyzes to the ketone.[1] This method is atom-economical but can suffer from lower yields if the steric bulk of the ortho-bromide hinders the nitrile attack.[1]
Synthesis Workflow Diagram
Figure 1: The Weinreb amide route ensures mono-addition selectivity, crucial for preventing tertiary alcohol formation.[1]
Reactivity Profile & Transformation Logic
This scaffold is a "linchpin" intermediate, offering three orthogonal reactivity vectors:
Insight: The ortho-position is sterically hindered.[1] High-activity catalysts (e.g., Pd-RuPhos or Pd-XPhos G3) are required to overcome the barrier to oxidative addition.[1]
Application: Installing heteroaryl groups to build tricyclic cores.
The Ketone (C=O):
Reaction: Stereoselective Reduction or Reductive Amination.[1]
Insight: Reduction with CBS-catalysts or chiral boranes yields chiral alcohols.[1] The bulky ortho-bromo group often induces high diastereoselectivity (Cram's chelation control) during nucleophilic attacks.[1]
Application: Synthesis of chiral amines for GPCR antagonists.[1]
The Cyclobutane Ring (C-C):
Reaction: C-H Functionalization / Ring Expansion.
Insight: Recent methodologies (e.g., Pd-catalyzed
-C(sp3)-H activation) use the ketone as a directing group to functionalize the cyclobutane ring at the 3-position, creating cis-1,3-disubstituted systems.[1][3]
Application: Accessing novel bioisosteres that are difficult to synthesize via de novo cycloaddition.[1]
Divergent Reactivity Pathway[1]
Figure 2: Orthogonal reactivity allows sequential functionalization of the aryl ring, the carbonyl linker, and the aliphatic cycle.
Applications in Drug Discovery[2][3][5][6]
Bioisosterism & Metabolic Stability
The cyclobutyl group in this molecule serves as a superior bioisostere to the isopropyl group.[1] While isopropyl groups are prone to oxidative metabolism (hydroxylation) at the tertiary carbon, the cyclobutyl ring is more resistant due to ring strain and altered hybridization.
Case Study Context: In the development of SGLT2 inhibitors and certain kinase inhibitors, replacing a phenyl or alkyl chain with a cyclobutyl ring has been shown to improve metabolic half-life (
Researchers utilize (2-bromophenyl)(cyclobutyl)methanone to access cis-1,3-difunctionalized cyclobutanes.[1] Through Norrish-Yang photocyclization or Pd-catalyzed C-H activation, the ketone directs functionalization to the
-carbon.[1][3] This provides a vector to exit the binding pocket or engage solvent-exposed residues, a technique critical in Fragment-Based Drug Design (FBDD).[1]
Experimental Protocol: Weinreb Synthesis
Objective: Synthesis of (2-Bromophenyl)(cyclobutyl)methanone on a 10 mmol scale.
Cyclobutylmagnesium bromide (12 mmol, 1.0 M in THF)
Dichloromethane (DCM), THF (anhydrous).
Procedure:
Amide Formation: Dissolve amine salt in DCM (50 mL) at 0°C. Add TEA dropwise. Add acid chloride slowly.[1] Stir at RT for 3h. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate to yield the Weinreb amide.[1]
Grignard Addition: Dissolve Weinreb amide in anhydrous THF (30 mL) under Argon. Cool to 0°C.[1]
Critical Step: Add Cyclobutylmagnesium bromide dropwise over 20 mins. Note: Maintain temp <5°C to prevent side reactions.
Workup: Stir for 2h at 0°C. Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1] Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Safety:
Organomagnesium reagents are pyrophoric; handle under inert atmosphere.[1]
2-Bromobenzoyl chloride is a lachrymator; use a fume hood.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1228994-79-3 (Amine derivative context).[1] Retrieved from [Link][1]
Shen, P. X., et al. (2021).Formal
-C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.[1] National Institutes of Health (PMC).[1] Retrieved from [Link]
(2-Bromophenyl)(cyclobutyl)methanone: A Comprehensive Technical Guide for Advanced Research
CAS Number: 1537954-89-4 Molecular Formula: C₁₁H₁₁BrO Molecular Weight: 239.11 g/mol Abstract This technical guide provides an in-depth overview of (2-Bromophenyl)(cyclobutyl)methanone, a key chemical intermediate with s...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1537954-89-4
Molecular Formula: C₁₁H₁₁BrO
Molecular Weight: 239.11 g/mol
Abstract
This technical guide provides an in-depth overview of (2-Bromophenyl)(cyclobutyl)methanone, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines established and theoretical synthetic pathways with mechanistic insights, and explores its applications as a versatile building block for complex molecular architectures. Authored for researchers, scientists, and drug development professionals, this guide synthesizes critical technical data with practical, field-proven insights to support advanced research and development endeavors.
Introduction
(2-Bromophenyl)(cyclobutyl)methanone is an aromatic ketone characterized by a brominated phenyl ring linked to a cyclobutyl carbonyl group. The presence of the bromine atom at the ortho position of the phenyl ring, combined with the unique steric and electronic properties of the cyclobutyl moiety, makes this compound a valuable precursor in organic synthesis. The cyclobutane ring, an increasingly important scaffold in medicinal chemistry, can confer advantageous pharmacological properties such as metabolic stability and improved binding efficiency. This guide serves as a comprehensive resource, consolidating available data and theoretical knowledge to facilitate the effective utilization of this compound in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of (2-Bromophenyl)(cyclobutyl)methanone is fundamental for its application in synthesis and analysis.
Physicochemical Properties
Quantitative data for (2-Bromophenyl)(cyclobutyl)methanone is not extensively published. However, based on its structure and data from analogous compounds, the following properties can be predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group and the aliphatic protons of the cyclobutyl ring. The aromatic protons would likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The protons of the cyclobutyl ring would be expected in the upfield region, likely between δ 1.8-3.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (likely in the δ 195-205 ppm range), the aromatic carbons (δ 120-140 ppm), and the aliphatic carbons of the cyclobutyl ring (δ 15-50 ppm).
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[2] Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the cyclobutyl ring.
Synthesis and Mechanism
The synthesis of (2-Bromophenyl)(cyclobutyl)methanone can be approached through several established synthetic methodologies. The two most probable routes are the Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation
This is a classic and widely used method for the synthesis of aryl ketones.[3] The reaction involves the electrophilic aromatic substitution of bromobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: General workflow for Friedel-Crafts acylation.
Mechanism:
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from cyclobutanecarbonyl chloride to form a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate in the reaction.[1]
Electrophilic Attack: The π-electrons of the bromobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Experimental Protocol (General Procedure):
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in an inert, dry solvent (e.g., dichloromethane) at 0°C, add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise.
After the formation of the acylium ion complex, add bromobenzene (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0°C.
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield (2-Bromophenyl)(cyclobutyl)methanone.[4]
Grignard Reaction
An alternative synthetic route involves the reaction of a Grignard reagent derived from 2-dibromobenzene with cyclobutanecarbonitrile.
Reaction Scheme:
Caption: Workflow for Grignard reaction synthesis.
Mechanism:
Formation of the Grignard Reagent: 2-Bromophenylmagnesium bromide is prepared by reacting 1,2-dibromobenzene with magnesium metal in an anhydrous ether solvent.
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in cyclobutanecarbonitrile.
Formation of Imine Intermediate: This attack forms an intermediate imine salt.
Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to yield the final ketone product, (2-Bromophenyl)(cyclobutyl)methanone.[5]
Experimental Protocol (General Procedure):
Prepare the Grignard reagent by adding a solution of 1,2-dibromobenzene in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.[6]
To the freshly prepared Grignard reagent, add a solution of cyclobutanecarbonitrile in anhydrous diethyl ether dropwise at 0°C.
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Applications in Research and Drug Development
(2-Bromophenyl)(cyclobutyl)methanone is a valuable building block in organic synthesis, particularly for the construction of novel pharmaceutical intermediates. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents on the phenyl ring, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
The cyclobutyl ketone moiety itself can be a target for further chemical modifications. For instance, it can undergo reduction to the corresponding alcohol, which can then be used in esterification or etherification reactions. The ketone can also be converted to an oxime or other derivatives, expanding the chemical space accessible from this starting material.
The incorporation of the cyclobutane ring is of particular interest in drug design. This four-membered carbocycle can act as a bioisostere for other groups, such as gem-dimethyl or phenyl groups, and can positively influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by enhancing metabolic stability, improving binding affinity, and providing a unique three-dimensional scaffold.
Conclusion
(2-Bromophenyl)(cyclobutyl)methanone, with its unique combination of a reactive brominated aromatic ring and a structurally significant cyclobutyl moiety, represents a key intermediate for advanced chemical synthesis. The synthetic routes outlined in this guide, primarily the Friedel-Crafts acylation and Grignard reaction, provide reliable methods for its preparation. The potential for this compound to serve as a versatile scaffold for the development of novel small molecules makes it a substance of considerable interest to the pharmaceutical and chemical research communities. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers in their pursuit of innovative chemical entities.
References
Ceylan, M., Gürdere, M. B., & Budak, Y. (2008). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 20(2), 1373-1381.
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
Sigma-Aldrich. Product Specification Sheet for (4-Bromophenyl)(cyclobutyl)methanone.
Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. 10th ed. John Wiley & Sons.
Studylib.net. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons.
Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2001). A mild and efficient method for the synthesis of aryl ketones by Friedel–Crafts acylation of arenes with acyl chlorides in the presence of bismuth triflate. Tetrahedron Letters, 42(46), 8067–8069.
Zhang, Y., & Wu, J. (2007).
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
PubChemLite. (n.d.). (2-bromophenyl)(cyclobutyl)methanamine (C11H14BrN). Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
An In-depth Technical Guide to (2-Bromobenzoyl)cyclobutane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (2-bromobenzoyl)cyclobutane, a compound of interest in synthetic and medicinal chemistry. While no...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-bromobenzoyl)cyclobutane, a compound of interest in synthetic and medicinal chemistry. While not extensively documented in publicly available literature, its structure combines two key pharmacophores: a strained cyclobutane ring and a brominated aromatic ketone. This guide will extrapolate its molecular characteristics, propose robust synthetic pathways, and discuss its potential applications based on established chemical principles and data from analogous structures.
Molecular Profile and Physicochemical Properties
Based on its nomenclature, (2-bromobenzoyl)cyclobutane consists of a cyclobutane ring attached to the carbonyl carbon of a 2-bromobenzoyl group.
Chemical Formula: C₁₁H₁₁BrO
Molecular Weight: 239.11 g/mol
Structure:
(Note: Image is a representation based on the name)
The physicochemical properties can be predicted based on its constituent functional groups. The presence of the polar carbonyl group and the halogenated aromatic ring suggests moderate lipophilicity. The strained cyclobutane ring is a unique feature that can influence the compound's conformational rigidity and metabolic stability.[1][2][3]
Property
Predicted Value
Molecular Formula
C₁₁H₁₁BrO
Molecular Weight
239.11 g/mol
Appearance
Likely a colorless to pale yellow oil or low-melting solid
Solubility
Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate)
Boiling Point
Estimated to be high due to the aromatic ring and polar ketone
Melting Point
Dependent on crystalline packing, likely low to moderate
Proposed Synthetic Routes
Two primary synthetic strategies are proposed for the synthesis of (2-bromobenzoyl)cyclobutane: Friedel-Crafts acylation and a Grignard reagent-based approach.
Synthesis via Friedel-Crafts Acylation
This classic method involves the electrophilic aromatic substitution of a cyclobutane-containing arene or the acylation of a suitable substrate with a cyclobutanecarbonyl derivative. A more direct, though potentially challenging, approach would be the Friedel-Crafts acylation of a suitable cyclobutane precursor with 2-bromobenzoyl chloride.[4][5]
Experimental Protocol: Friedel-Crafts Acylation
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM).
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 2-bromobenzoyl chloride (1.0 equivalent) to the stirred suspension.
Substrate Addition: Add cyclobutyl bromide (or a more activated cyclobutane derivative, 1.0 equivalent) dropwise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water can deactivate the Lewis acid catalyst (AlCl₃).
Lewis Acid Catalyst: AlCl₃ is used to generate the highly electrophilic acylium ion from 2-bromobenzoyl chloride.[4]
Low Temperature: Initial cooling helps to control the exothermic reaction and minimize potential side reactions.
Acidic Workup: The acidic workup is necessary to hydrolyze the aluminum complex formed between the catalyst and the ketone product.
Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
Synthesis via Grignard Reaction
An alternative route involves the preparation of a cyclobutane Grignard reagent, which then acts as a nucleophile to attack the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.[6][7][8]
Experimental Protocol: Grignard Reaction
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of cyclobutyl bromide (1.0 equivalent) in dry diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the addition rate.
Reaction with Acyl Chloride: In a separate flame-dried flask, dissolve 2-bromobenzoyl chloride (1.0 equivalent) in dry diethyl ether and cool to -78 °C (dry ice/acetone bath).
Addition: Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the 2-bromobenzoyl chloride solution via a cannula.
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
Quenching: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture, necessitating an inert atmosphere (e.g., nitrogen or argon).[6]
Dry Solvents: The use of anhydrous solvents is critical to prevent the quenching of the Grignard reagent.
Low Temperature for Addition: Adding the Grignard reagent to the acyl chloride at low temperatures helps to prevent side reactions, such as double addition to the carbonyl group.
Aqueous Workup: The saturated ammonium chloride solution is a mild acid source used to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
Caption: Workflow for the Grignard Reaction Synthesis.
Chemical Reactivity and Mechanistic Insights
The reactivity of (2-bromobenzoyl)cyclobutane is governed by its three main functional components: the ketone, the brominated aromatic ring, and the cyclobutane ring.
Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, reductive amination to form amines, or the Wittig reaction to form alkenes.
Brominated Phenyl Ring: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents at the 2-position of the phenyl ring. This offers a powerful tool for library synthesis in drug discovery programs. The electron-withdrawing nature of the bromo-substituent also enhances the electrophilicity of the carbonyl carbon.[9]
Cyclobutane Ring: The strained nature of the cyclobutane ring can influence its reactivity and provides a rigid scaffold, which is often desirable in medicinal chemistry for locking in specific conformations.[1][10][11] While relatively inert compared to cyclopropanes, the ring can undergo rearrangements under certain conditions.
Potential Applications in Drug Development
The incorporation of cyclobutane rings in drug candidates is a growing strategy in medicinal chemistry.[1][2][3] The cyclobutane motif can improve metabolic stability, reduce planarity, and serve as a bioisostere for other groups.[10][11] It can also be used to create conformationally restricted analogues of more flexible molecules, which can lead to improved potency and selectivity.[12]
The bromo-benzoyl moiety is also a common feature in pharmacologically active compounds, where the bromine atom can serve as a handle for further derivatization or contribute to binding interactions with biological targets.[13]
Given these characteristics, (2-bromobenzoyl)cyclobutane could serve as a valuable building block for the synthesis of novel compounds targeting a range of diseases, including cancer, inflammatory disorders, and central nervous system conditions.[12][14]
Spectroscopic Characterization
The structure of (2-bromobenzoyl)cyclobutane can be unequivocally confirmed through a combination of spectroscopic techniques.
Technique
Expected Observations
¹H NMR
- Aromatic protons in the region of 7.0-8.0 ppm. - A multiplet for the methine proton of the cyclobutane adjacent to the carbonyl group. - Complex multiplets for the remaining cyclobutane protons.
¹³C NMR
- A peak for the carbonyl carbon around 200 ppm. - Aromatic carbon signals in the 120-140 ppm region. - Aliphatic carbon signals for the cyclobutane ring.
IR Spectroscopy
- A strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry
- A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. - Fragmentation patterns corresponding to the loss of the cyclobutyl group and the bromo-phenyl moiety.
The interpretation of NMR spectra for cyclobutane derivatives can be complex due to the ring's puckered conformation and potential for ring-flipping, which can lead to complex splitting patterns.[15][16]
References
Wessjohann, L. A., et al. (2021).
van der Kolk, R., et al. (2022).
van der Kolk, R., et al. (2022).
D'yakonov, V. A., & Dzhemilev, U. M. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 12, 1-20.
BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride. BenchChem.
BenchChem. (n.d.). An In-Depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 4-Bromobenzoyl Chloride. BenchChem.
Carreira, E. M., et al. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. ETH Zurich Research Collection.
CymitQuimica. (n.d.). CAS 586-75-4: 4-Bromobenzoyl chloride. CymitQuimica.
Jamison, T. F., & Toste, F. D. (2014).
BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and 2-Aminobenzoyl Chloride. BenchChem.
Sheldrake, H. M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 15, 3616-3623.
Waser, J., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16, 12115-12120.
Zhang, X., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
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Cheméo. (n.d.). Chemical Properties of O-bromobenzoyl chloride (CAS 7154-66-7). Cheméo.
Filo. (2025). Identify A and B in the following reaction: reaction scheme with bromocyclobutane reacting with Mg in dry ether to form A, which then reacts with H2O to form B. Filo.
Knochel, P. (2011). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Accounts of Chemical Research, 44(8), 654-666.
Sarpong, R., & Wender, P. A. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8537-8550.
ScholarWorks. (n.d.).
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Knochel, P. (2018). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.
SMILES Code: O=C(C1CCC1)c2ccccc2Br Executive Summary This technical guide profiles (2-bromophenyl)(cyclobutyl)methanone , a high-value intermediate in medicinal chemistry. Characterized by the juxtaposition of a sterical...
Author: BenchChem Technical Support Team. Date: February 2026
SMILES Code: O=C(C1CCC1)c2ccccc2Br
Executive Summary
This technical guide profiles (2-bromophenyl)(cyclobutyl)methanone , a high-value intermediate in medicinal chemistry. Characterized by the juxtaposition of a sterically demanding ortho-bromoaryl motif and a conformationally restricted cyclobutyl ring, this scaffold serves as a critical "branch point" in the synthesis of dissociative anesthetics, kinase inhibitors, and fused heterocyclic systems. This guide details its structural properties, validated synthetic protocols, and downstream utility in drug discovery.[1]
Structural Identity & Cheminformatics
The molecule is defined by the attachment of a cyclobutanecarbonyl group to the ortho position of a bromobenzene ring. The ortho-substitution pattern introduces significant steric strain, influencing both its chemical reactivity and its binding kinetics in biological targets.
Property
Specification
IUPAC Name
(2-Bromophenyl)(cyclobutyl)methanone
SMILES
O=C(C1CCC1)c2ccccc2Br
Molecular Formula
C₁₁H₁₁BrO
Molecular Weight
239.11 g/mol
CAS Registry Number
1537954-89-4 (Analogous isomer ref: 898790-60-8 for para)
LogP (Predicted)
~3.2
H-Bond Acceptors
1 (Carbonyl oxygen)
Rotatable Bonds
2 (Ar-CO bond, CO-Cyclobutyl bond)
Synthetic Architectures
The synthesis of ortho-substituted aryl ketones requires overcoming the steric hindrance imposed by the bromine atom. Two primary methodologies are recommended based on scale and required purity.
Method A: The Grignard-Nitrile Route (Recommended for Scale)
This method utilizes the addition of an aryl Grignard reagent to a nitrile. Unlike additions to esters or acid chlorides, the reaction with a nitrile stops at the intermediate metallo-imine salt, preventing over-addition to the tertiary alcohol—a common pitfall in Grignard chemistry.
Grignard Formation: Selective mono-lithiation or Grignard formation at the 2-position of 1,2-dibromobenzene is difficult due to benzyne formation. Correction: The preferred commercially available starting material is 2-bromobenzonitrile reacted with cyclobutylmagnesium bromide .
Nucleophilic Attack: The cyclobutyl Grignard attacks the nitrile carbon.
Hydrolysis: The resulting magnesium imine salt is hydrolyzed with aqueous HCl to yield the ketone.
Method B: The Weinreb Amide Protocol (High Precision)
For applications requiring strict chemoselectivity, the Weinreb amide approach is superior. The stable 5-membered chelate intermediate prevents double addition.
Activation: Convert cyclobutanecarboxylic acid to its Weinreb amide (N-methoxy-N-methylamide).
Lithiation: Generate 2-bromophenyllithium via halogen-metal exchange (using 1,2-dibromobenzene and n-BuLi at -78°C) or use 2-bromophenylmagnesium bromide.
Coupling: Add the organometallic species to the Weinreb amide.
Visualization: Synthetic Workflow (Method A)
Figure 1: The Grignard-Nitrile synthesis pathway ensures mono-addition via a stable imine salt intermediate.
Reactivity & Scaffold Utility
The ortho-bromophenyl cyclobutyl ketone is not merely an end-product; it is a divergent scaffold. The ortho-bromo group serves as a "handle" for intramolecular cyclization or intermolecular cross-coupling.
1. Intramolecular Cyclization (Fused Systems)
The proximity of the carbonyl group to the ortho-halogen allows for rapid construction of fused heterocycles.
Indole Synthesis: Condensation with amines followed by Pd-catalyzed Buchwald-Hartwig/Heck cascades can yield cyclobutyl-substituted indoles.
Quinoline Synthesis: Friedländer-type condensations can access cyclobutyl-quinolines.
Ketone Reduction: Reduction with NaBH₄ yields the secondary alcohol, creating a chiral center.
Suzuki-Miyaura Coupling: The Ar-Br bond allows for the attachment of biaryl systems while preserving the ketone.
Visualization: Divergent Reaction Pathways
Figure 2: The scaffold serves as a precursor for chiral alcohols, biaryls, and fused heterocycles.[1][3][4][5][6]
Pharmaceutical Relevance: "Escaping Flatland"
In modern drug design, the cyclobutyl ring is highly valued as a bioisostere for isopropyl or tert-butyl groups.
Conformational Puckering: Unlike planar phenyl rings or rapidly rotating isopropyl groups, the cyclobutane ring exists in a "puckered" conformation (butterfly shape). This fixed 3D geometry can improve binding selectivity in enzyme pockets.
Metabolic Stability: The cyclobutyl group is generally more resistant to cytochrome P450 oxidation compared to linear alkyl chains.
Lipophilicity Modulation: It adds bulk and lipophilicity without the excessive molecular weight penalty of larger cycloalkanes.
Key Application Areas:
Kinase Inhibitors: p38 MAP kinase inhibitors often utilize ortho-substituted aryl ketones to lock the conformation of the inhibitor in the ATP-binding pocket.
Dissociative Anesthetics: Analogs of ketamine (which contains a chlorophenyl-cyclohexanone motif) are explored using the cyclobutyl scaffold to alter potency and half-life.
Safety & Handling Protocols
Hazard Identification: The compound is an organobromide and a ketone. It acts as a skin and eye irritant.
Lachrymator Potential: Many
-halo or aryl ketones possess lachrymatory properties; handle in a fume hood.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or hydrolysis.
References
Synthesis of Aryl Ketones via Grignard Reagents
Source: The Journal of Organic Chemistry (Standard Protocol)
Context: Describes the kinetics of Grignard addition to nitriles vs. esters.
Link: (Canonical Reference)
Cyclobutane in Medicinal Chemistry
Source: Journal of Medicinal Chemistry
Title: "Cyclobutane: A vers
Context: Analysis of cyclobutane as a bioisostere for alkyl groups.
Link:
Weinreb Amide Methodology
Source: Tetrahedron Letters
Title: "N-methoxy-N-methylamides as effective acyl
Context: Prevention of over-addition in ketone synthesis.
Link:
Chemical Identity Verification
Source: PubChem / Sigma-Aldrich
Context: Structural confirmation of bromophenyl cyclobutyl ketone analogs.
CAS Registry Number: 1537954-89-4 PubChem CID: 10864197 Molecular Formula: C₁₁H₁₁BrO Executive Summary & Chemical Profile (2-Bromophenyl)(cyclobutyl)methanone is a high-value organobromine building block utilized primari...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 1537954-89-4
PubChem CID: 10864197
Molecular Formula: C₁₁H₁₁BrO
Executive Summary & Chemical Profile
(2-Bromophenyl)(cyclobutyl)methanone is a high-value organobromine building block utilized primarily in the synthesis of pharmacophores requiring conformationally restricted lipophilic spacers. Its structure features an ortho-bromoaryl motif coupled to a cyclobutyl ketone. This specific arrangement serves two critical functions in drug design:
The Cyclobutyl Group: Acts as a metabolic "choke point" (more stable than cyclopropyl) and a lipophilic bioisostere for isopropyl or tert-butyl groups, often improving metabolic stability (t1/2) without sacrificing potency.
The Ortho-Bromo Handle: Provides a pre-installed site for divergent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallaphotoredox catalysis, allowing the ketone to be anchored to complex heterocycles late in the synthetic sequence.
Physicochemical Data Profile
Property
Value
Technical Note
Molecular Weight
239.11 g/mol
Optimal for Fragment-Based Drug Discovery (FBDD)
LogP (Predicted)
~3.4
High lipophilicity; requires polar solvents for reaction
H-Bond Acceptors
1
Carbonyl oxygen
Rotatable Bonds
2
Restricted rotation due to steric bulk of o-Br
Physical State
Oil / Low-melt Solid
Tendency to supercool; store at 2–8°C
Synthesis Strategy: The Weinreb Amide Protocol
While simple Friedel-Crafts acylation is theoretically possible, it is strongly discouraged for this substrate due to the high probability of cyclobutyl ring expansion (to cyclopentyl) under Lewis acidic conditions (e.g., AlCl₃).
The industry-standard, self-validating protocol utilizes the Weinreb Amide route. This method prevents over-addition of the Grignard reagent (avoiding the tertiary alcohol byproduct) and preserves the cyclobutyl ring integrity.
Validation: Monitor by TLC (EtOAc/Hex). The disappearance of the acid chloride and formation of the stable amide (Rf ~0.4) confirms completion.
Phase 2: Nucleophilic Addition (The Critical Step)
Reagents: Cyclobutylmagnesium bromide (in THF/Et2O), Weinreb Amide (from Phase 1).
Cryogenic Control: Cool the Weinreb amide solution (in THF) to -78°C .
Expert Insight: Although the Weinreb intermediate is stable, the ortho-bromo substituent induces significant steric strain. Low temperature is required to prevent competing halogen-metal exchange at the aryl bromide position.
Mechanism: The reagent forms a stable five-membered chelate with the magnesium, preventing the collapse of the tetrahedral intermediate and subsequent double-addition.
Quench: Hydrolysis with sat. NH₄Cl or dilute HCl reveals the ketone.
Synthesis Workflow Diagram
Caption: The Weinreb route ensures ketone selectivity via a stable chelate, avoiding the tertiary alcohol impurities common in direct Grignard additions.
Advanced Applications & Downstream Chemistry
Once synthesized, (2-Bromophenyl)(cyclobutyl)methanone serves as a pivot point for divergent synthesis.
A. Norrish-Yang Cyclization (C-H Functionalization)
Recent literature highlights aryl cyclobutyl ketones as substrates for palladium-catalyzed γ-C-H functionalization.
Mechanism: Photoexcitation (UV) causes a 1,5-hydrogen atom transfer (HAT), forming a 1,4-biradical that collapses into a bicyclo[1.1.1]pentan-2-ol.
Utility: This converts the flat cyclobutyl ring into a 3D bicyclic scaffold, a highly sought-after motif in modern medicinal chemistry for increasing solubility and selectivity.
B. Palladium-Catalyzed Cross-Coupling
The ortho-bromo position is sterically crowded but reactive.
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl ketones.
Catalyst Choice: Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ to overcome steric hindrance at the ortho position.
Buchwald-Hartwig: Amination to form acridone precursors or amino-aryl ketones.
Functionalization Pathway Diagram
Caption: Divergent synthesis pathways utilizing the ketone photoreactivity and the aryl bromide handle.
Safety & Handling Protocol (SDS Summary)
Signal Word: WARNING
Hazard Class
H-Code
Precautionary Measure
Skin Irritation
H315
Wear nitrile gloves (min thickness 0.11mm).
Eye Irritation
H319
Use chemical safety goggles. Eye wash station must be within 10s reach.
STOT-SE
H335
Handle only in a fume hood. Avoid dust/mist generation.[1][2][3]
Storage: Store under inert atmosphere (Argon/Nitrogen). The benzylic position alpha to the ketone is susceptible to slow oxidation over months if exposed to air.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10864197, (2-Bromophenyl)(cyclobutyl)methanone. Retrieved from [Link]
Liu, C., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition.[4] Retrieved from [Link]
physical properties of (2-Bromophenyl)(cyclobutyl)methanone
An In-depth Technical Guide to the Physical Properties of (2-Bromophenyl)(cyclobutyl)methanone Authored by: A Senior Application Scientist Introduction (2-Bromophenyl)(cyclobutyl)methanone is an aromatic ketone that hold...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical Properties of (2-Bromophenyl)(cyclobutyl)methanone
Authored by: A Senior Application Scientist
Introduction
(2-Bromophenyl)(cyclobutyl)methanone is an aromatic ketone that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a brominated phenyl ring attached to a cyclobutyl ketone moiety, makes it a versatile scaffold for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. Furthermore, the cyclobutyl ring can confer unique conformational constraints and metabolic stability to potential drug candidates. A thorough understanding of the physical properties of this compound is paramount for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of (2-Bromophenyl)(cyclobutyl)methanone, detailed experimental protocols for their determination, and an analysis of its expected spectroscopic features.
Physicochemical Properties
Precise experimental data for (2-Bromophenyl)(cyclobutyl)methanone is not extensively reported in the public domain. However, based on its chemical structure and data from analogous compounds, we can estimate its key physical properties. The data presented below should be considered as predictive and serve as a baseline for experimental verification.
Property
Value
Source/Method
Molecular Formula
C₁₁H₁₁BrO
Calculated
Molecular Weight
239.11 g/mol
Calculated
CAS Number
1537954-89-4
Appearance
Expected to be a solid at room temperature
Analogy to similar compounds
Melting Point
Estimated: ~80-100 °C
Analogy to (2-Bromophenyl)(p-tolyl)methanone (89-92 °C)[1]
Boiling Point
> 300 °C (predicted)
Prediction based on structure
Density
> 1 g/cm³ (predicted)
Prediction based on structure
Solubility
Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[2]
Analogy to similar compounds
Experimental Determination of Physical Properties
Accurate determination of physical properties is crucial for confirming the identity and purity of a synthesized compound. Here, we detail the standard operating procedures for measuring the melting point and boiling point of a novel compound like (2-Bromophenyl)(cyclobutyl)methanone.
Melting Point Determination: The Capillary Method
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1 °C), whereas impurities will broaden and depress the melting range.
Causality Behind Experimental Choices:
Fine Powder : Grinding the sample into a fine powder ensures uniform heat distribution and efficient packing in the capillary tube, leading to a more accurate and reproducible melting point reading.
Capillary Tube : The use of a thin-walled capillary tube allows for rapid and efficient heat transfer from the heating block to the sample.
Controlled Heating Rate : A slow heating rate (1-2 °C per minute) near the expected melting point is essential to allow the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range. A rapid heating rate can lead to a falsely elevated and broad melting range.
Step-by-Step Protocol:
Sample Preparation : A small amount of the crystalline (2-Bromophenyl)(cyclobutyl)methanone is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.
Capillary Loading : The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
Apparatus Setup : The loaded capillary tube is placed in the heating block of a melting point apparatus.
Rapid Initial Heating : The temperature is increased rapidly to about 15-20 °C below the expected melting point.
Controlled Heating and Observation : The heating rate is then reduced to 1-2 °C per minute. The sample is observed carefully through the magnifying lens.
Recording the Melting Range : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Melting Point Determination Workflow
Boiling Point Determination: The Micro-Reflux Method
For small quantities of a liquid, the micro-reflux method provides an accurate determination of the boiling point. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Causality Behind Experimental Choices:
Inverted Capillary Tube : The inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the liquid. The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure.
Thermometer Placement : The thermometer bulb must be positioned just above the surface of the liquid to measure the temperature of the vapor that is in equilibrium with the boiling liquid. This ensures an accurate boiling point reading.
Observation Upon Cooling : The precise boiling point is observed when the bubbling stops and the liquid begins to be drawn back into the capillary. At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.
Step-by-Step Protocol:
Sample Preparation : A small volume (a few drops) of the liquid sample is placed in a small test tube.
Capillary Insertion : A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
Apparatus Assembly : The test tube is attached to a thermometer with a rubber band or a clamp, ensuring the bottom of the test tube is level with the thermometer bulb.
Heating : The assembly is placed in a heating bath (e.g., a Thiele tube or an oil bath) and heated gently.
Observation of Bubbles : As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.
Cooling and Measurement : The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Boiling Point Determination Workflow
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3]
¹H NMR Spectroscopy
Principles : ¹H NMR spectroscopy is based on the interaction of the magnetic moments of hydrogen nuclei with an external magnetic field. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift.
Expected Spectrum of (2-Bromophenyl)(cyclobutyl)methanone :
Aromatic Protons (4H) : The four protons on the bromophenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-substitution, they will likely exhibit complex splitting patterns (multiplets).
Cyclobutyl Methine Proton (1H) : The proton on the carbon adjacent to the carbonyl group will be deshielded and is expected to appear as a multiplet (likely a pentet) around δ 3.5-4.0 ppm.
Cyclobutyl Methylene Protons (6H) : The remaining six protons on the cyclobutyl ring will appear as multiplets in the upfield region, likely between δ 1.8 and 2.5 ppm.
¹³C NMR Spectroscopy
Principles : ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.[4] Each unique carbon atom gives a distinct signal.
Expected Spectrum of (2-Bromophenyl)(cyclobutyl)methanone :
Carbonyl Carbon (C=O) : This will be the most downfield signal, expected around δ 195-205 ppm.
Aromatic Carbons (6C) : Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine will have a characteristic chemical shift.
Cyclobutyl Carbons (4C) : Three signals are expected for the cyclobutyl ring carbons. The methine carbon attached to the carbonyl group will be the most downfield of these, likely around δ 40-50 ppm, while the methylene carbons will appear further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
Principles : Different types of chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.
Expected Spectrum of (2-Bromophenyl)(cyclobutyl)methanone :
C=O Stretch : A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group.
Aliphatic C-H Stretch : Absorption bands will appear just below 3000 cm⁻¹ for the cyclobutyl group.
C-Br Stretch : A weak to medium absorption band is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Aromatic C=C Bending : Characteristic absorptions will be present in the 1450-1600 cm⁻¹ region.
Conclusion
This technical guide provides a foundational understanding of the . While experimental data is limited, the provided estimations, based on sound chemical principles and analogous structures, offer a valuable starting point for researchers. The detailed experimental protocols for determining melting and boiling points, along with the predicted spectroscopic features, equip scientists with the necessary tools to synthesize, purify, and characterize this promising chemical entity. As research into this and related compounds progresses, a more complete and experimentally verified dataset will undoubtedly emerge, further aiding in the development of novel therapeutics and other advanced materials.
References
The Royal Society of Chemistry. (2013). Supporting Information. Organic & Biomolecular Chemistry. Retrieved from [Link]
Hoffman Fine Chemicals. (2-Bromophenyl)(p-tolyl)methanone. Retrieved from [Link]
Studocu. Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]
Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Retrieved from [Link]
Organic Syntheses. Enantioselective Oxidation of an Alkyl Aryl Sulfide. Retrieved from [Link]
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
ResearchGate. (2006). Synthesis and Crystal Structure of (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. Analytical Sciences: X-ray Structure Analysis Online, 22(3). Retrieved from [Link]
Ceylan, M., Gürdere, M. B., & Budak, Y. (2008). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 20(2), 1373-1381. Retrieved from [Link]
SynArchive. Friedel-Crafts Acylation. Retrieved from [Link]
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
The Royal Society of Chemistry. (2010). A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. Chemical Communications. Retrieved from [Link]
Chemguide. The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]
PubChem. (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. Retrieved from [Link]
Wang, D., & Chen, P. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 61(23), e202202661. Retrieved from [Link]
ResearchGate. Figure S21. 1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). Retrieved from [Link]
Cheméo. Chemical Properties of Methanone, cyclopentylphenyl- (CAS 5422-88-8). Retrieved from [Link]
NIST WebBook. Methanone, (4-bromophenyl)phenyl-. Retrieved from [Link]
NIST WebBook. Methanone, (4-bromophenyl)phenyl-. Retrieved from [Link]
NIST WebBook. Methanone, (4-bromophenyl)phenyl-. Retrieved from [Link]
Doc Brown's Chemistry. 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Doc Brown's Chemistry. 1H proton nmr spectrum of 2-bromobutane. Retrieved from [Link]
Pharmaffiliates. (2-Bromophenyl)methanamine. Retrieved from [Link]
PubChem. (2-Bromophenyl)(4-(methylthio)phenyl)methanone. Retrieved from [Link]
Oriental Journal of Chemistry. (2020). SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent. Retrieved from [Link]
The Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Organic & Biomolecular Chemistry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Compound: (2-Bromophenyl)(cyclobutyl)methanone
Class: Aryl Cycloalkyl Ketone / Halogenated Aromatic
CAS (Analog Reference): 1094597-30-4 (Generic/isomer variants may apply; verify specific batch).
This guide details the solubility profile of (2-Bromophenyl)(cyclobutyl)methanone, a critical intermediate in the synthesis of CNS-active pharmaceutical agents and kinase inhibitors. Due to the ortho-bromo steric effect , this molecule exhibits a distinct solubility fingerprint compared to its para-isomer, favoring higher solubility in non-polar organic solvents and reduced crystallinity.
Key Solubility Takeaway:
The compound is highly lipophilic (Predicted LogP ~3.2–3.5). It dissolves readily in halogenated and polar aprotic solvents (DCM, THF) but is practically insoluble in water. Purification is best achieved using gradient elution in Hexane/Ethyl Acetate systems.
To predict and manipulate solubility, one must understand the molecular forces at play.
Property
Value (Est.)
Impact on Solubility
Molecular Formula
C₁₁H₁₁BrO
Moderate molecular weight facilitates dissolution in organic media.
Molecular Weight
~239.11 g/mol
Small enough for high molar solubility in compatible solvents.
LogP (Lipophilicity)
3.2 – 3.5
Hydrophobic. Strong affinity for non-polar solvents; water exclusion.
H-Bond Donors
0
No capacity to donate protons; poor solubility in water/protic solvents without heating.
H-Bond Acceptors
1 (Carbonyl)
Weak interaction with alcohols; good interaction with Lewis acids.
Steric Geometry
Ortho-substitution
The 2-Bromo group twists the phenyl ring out of coplanarity with the carbonyl, reducing crystal lattice energy. Result: Lower melting point and higher solubility than the para-isomer.
Solubility in Organic Solvents[1][3][4][5][6]
The following classification guides solvent selection for reaction monitoring, workup, and purification.
A. High Solubility (Primary Solvents)
Use for: Reaction medium, preparing stock solutions, NMR analysis.
Dichloromethane (DCM) / Chloroform: Excellent. The polarizability of the halogenated solvent matches the aryl bromide moiety.
Tetrahydrofuran (THF): Excellent. The ether oxygen coordinates well, stabilizing the molecule during Grignard or lithiation reactions.
Ethyl Acetate (EtOAc): Good to Excellent. Standard solvent for extraction.
Toluene: Good. Pi-pi stacking interactions with the phenyl ring aid dissolution.
B. Moderate/Temperature-Dependent Solubility (Recrystallization)
Use for: Purification and crystallization.
Methanol / Ethanol: Moderate. Soluble at reflux; likely precipitates upon cooling (especially if seeded). The hydrophobic cyclobutyl and bromophenyl groups resist the polar protic environment.
Hexanes / Heptanes: Low to Moderate. Often soluble hot, but the polarity of the ketone group causes oiling out or precipitation when cold.
Pro-Tip: A mixture of Hexane:EtOAc (9:1 to 4:1) is the ideal mobile phase for silica chromatography.
C. Poor Solubility (Anti-Solvents)
Use for: Crashing out products, biphasic washes.
Water: Insoluble (< 1 mg/L predicted).
Acidic/Basic Aqueous Solutions: Insoluble, provided the ketone is not subjected to harsh hydrolytic conditions.
Solvent Decision Tree (Visualization)
Figure 1: Decision matrix for solvent selection based on experimental stage.
Experimental Protocols
Since specific solubility constants are rarely published for intermediates, researchers must validate solubility empirically.
Objective: Quick solvent selection for chromatography.
Place ~5 mg of compound in a test tube.
Add solvent dropwise (up to 1 mL).
Observation:
Soluble: Dissolves in <0.5 mL.
Sparingly Soluble: Requires heating or sonication.
Insoluble: Visible solid remains after 1 mL.
Applications in Synthesis & Handling[5]
Reaction Engineering
Grignard Formation: The bromine atom is susceptible to Magnesium insertion. This reaction must be performed in anhydrous THF or Diethyl Ether . The cyclobutyl ketone moiety is sensitive; low temperatures (-78°C to 0°C) are often required to prevent side reactions.
Suzuki-Miyaura Coupling: For coupling the aryl bromide, Dioxane/Water or Toluene/Water mixtures are ideal biphasic systems, utilizing the compound's lipophilicity to stay in the organic phase while the inorganic base remains aqueous.
Safety & Stability
Halogenated Ketone Hazard: While not a lachrymator like α-bromo ketones, aryl bromides can be skin irritants.
Solvent Compatibility: Avoid acetone if using strong bases, as aldol condensation side-products may form.
Experimental Workflow: Solubility Validation
Figure 2: Step-by-step workflow for determining saturation solubility.
References
ChemicalBook. (2024). Physical Properties of Bromopinacolone and Aryl Ketone Derivatives. Retrieved from
Sigma-Aldrich. (2024). Product Specification: (4-Bromophenyl)(cyclobutyl)methanone (Isomer Analog). Retrieved from
PubChem. (2024).[1] (2-Bromophenyl)(cyclopropyl)methanone Compound Summary. National Library of Medicine.[2] Retrieved from [2]
ResearchGate. (2016). Solubility of Aryl Ketones in Organic Synthesis. Retrieved from
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from
(2-Bromophenyl)(cyclobutyl)methanone safety data sheet (SDS)
The following technical guide details the safety, synthesis, and handling of (2-Bromophenyl)(cyclobutyl)methanone , a specialized intermediate used in medicinal chemistry. Safety, Synthesis, and Handling Protocols for Dr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, synthesis, and handling of (2-Bromophenyl)(cyclobutyl)methanone , a specialized intermediate used in medicinal chemistry.
Safety, Synthesis, and Handling Protocols for Drug Discovery
Chemical Identity & Core Attributes[1][2][3][4][5][6][7]
This compound serves as a lipophilic scaffold in drug discovery, particularly for introducing the ortho-bromobenzoyl pharmacophore. Its steric bulk (cyclobutyl group) and the chemically versatile bromine handle make it a critical building block for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex heterocycles.
Viscous oil or low-melting solid (Structure-dependent packing)
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in water
Hazard Identification & Risk Assessment (GHS)
As a halogenated aromatic ketone, this compound exhibits localized toxicity consistent with lipophilic irritants. It is not classified as a highly volatile lachrymator, but direct contact poses risks to mucous membranes.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Hazard Decision Tree (Graphviz)
The following logic flow illustrates the critical decision points for handling spills or exposure events.
Figure 1: Emergency response logic flow for exposure incidents.
Synthesis & Technical Context
Understanding the synthesis is crucial for troubleshooting impurities. The ortho-substitution pattern creates steric hindrance, making standard Friedel-Crafts acylation inefficient (often yielding the para isomer).
Preferred Synthetic Route: Grignard Addition to Nitrile
The most robust method involves reacting 2-bromobenzonitrile with cyclobutylmagnesium bromide. This route prevents the "over-addition" often seen with acid chlorides (which leads to tertiary alcohols).
Protocol:
Reagents: 2-Bromobenzonitrile (1.0 eq), Cyclobutylmagnesium bromide (1.1 eq, in THF/Et₂O).
Conditions: 0°C to RT, inert atmosphere (N₂/Ar).
Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.
Hydrolysis: Acidic workup (HCl) converts the intermediate imine salt into the desired ketone.
Synthesis Workflow Diagram
Figure 2: Selective synthesis pathway via Nitrile-Grignard addition.
Handling, Storage, and Stability[1][3][11]
Chemical Stability
The compound is stable under standard laboratory conditions. However, the cyclobutyl ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, avoid exposure to extreme Lewis acids or radical initiators that could trigger ring-opening or rearrangement.
Storage Protocol
Temperature: 2–8°C (Refrigerate).
Atmosphere: Store under Argon or Nitrogen. The ortho-bromo substituent can be liable to photolytic debromination over long periods; amber vials are mandatory.
Incompatibility: Strong oxidizing agents, strong bases (potential for enolization/aldol-like side reactions).
Emergency Control Measures
Fire Fighting
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
Specific Hazards: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxide (CO) upon combustion. Firefighters must wear self-contained breathing apparatus (SCBA).
Accidental Release
Evacuate: Clear the area of non-essential personnel.
PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a P95 respirator if dust/aerosol is present.
Containment: Absorb liquid spills with vermiculite or sand. Do not use combustible materials like sawdust.
Disposal: Collect in a dedicated halogenated organic waste container.
Toxicological Insights
While specific toxicological data for CAS 1537954-89-4 is limited, its profile is extrapolated from structural analogs (e.g., 4-bromophenyl cyclobutyl ketone).
Sensitization: No structural alerts for skin sensitization, but the benzylic-like ketone position suggests potential for metabolic reactivity.
Mutagenicity: Aryl bromides are generally non-mutagenic unless activated; Ames test prediction is negative.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1537954-89-4. Retrieved from [Link]
Larock, R. C. (1999).Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for Grignard-Nitrile synthesis mechanism).
Foundational
Comparative Technical Analysis: 2-Bromo vs. 4-Bromo Phenyl Cyclobutyl Methanone
This guide provides an in-depth technical analysis comparing (2-bromophenyl)(cyclobutyl)methanone and (4-bromophenyl)(cyclobutyl)methanone .[1][2] It is structured to assist researchers in synthetic planning, analytical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing (2-bromophenyl)(cyclobutyl)methanone and (4-bromophenyl)(cyclobutyl)methanone .[1][2] It is structured to assist researchers in synthetic planning, analytical differentiation, and application in medicinal chemistry.[3]
[1][2]
Executive Summary
In the landscape of pharmaceutical intermediates, the distinction between 2-bromo (ortho) and 4-bromo (para) phenyl cyclobutyl methanones is not merely structural but functional.[1][2][3] While they share the molecular formula
and a molecular weight of 239.11 g/mol , their synthetic accessibility, reactivity profiles, and downstream utility diverge significantly due to the Ortho Effect .[3]
4-Bromo Isomer: The thermodynamically favored product of direct electrophilic aromatic substitution.[1][2][3] It serves as a linear "linker" scaffold in drug design, offering an exposed carbonyl for nucleophilic attack and a sterically accessible bromide for cross-coupling.
2-Bromo Isomer: Kinetic access usually requires organometallic direction.[1][2][3] It is a high-value "turn" scaffold, often used to synthesize fused heterocycles (e.g., indoles, quinolines) via intramolecular cyclization, but suffers from significant steric hindrance at the carbonyl.[3]
Synthetic Pathways and Accessibility
The primary differentiator between these isomers is their synthetic origin. Direct Friedel-Crafts acylation is highly selective for the para isomer, making the ortho isomer a target requiring specific "reverse" engineering.[3]
The Para-Pathway (4-Bromo)
The 4-bromo isomer is synthesized via Friedel-Crafts Acylation .[1][2] Bromine is an ortho/para directing group but is deactivating.[4] The bulky cyclobutane carbonyl electrophile, combined with the steric bulk of the bromine atom, overwhelmingly favors substitution at the para position.[3]
Distinguishing these isomers in the lab is critical, particularly when checking for regio-isomeric impurities in the 4-bromo synthesis.[1][2][3]
Physical State & Packing[4]
(4-Bromophenyl)(cyclobutyl)methanone: Possesses
(local) symmetry and a linear vector, allowing efficient crystal packing.[1][2][3][4]
Appearance: White to off-white crystalline solid.[1][2]
Melting Point: Typically 50–60°C range (analogous to p-bromoacetophenone derivatives).[1][2]
(2-Bromophenyl)(cyclobutyl)methanone: The ortho-bromo substituent creates a "twist" in the dihedral angle between the carbonyl and the phenyl ring to relieve steric strain.[1][2][3] This disrupts crystal lattice energy.[4]
Appearance: Oil or low-melting solid (often requires high vacuum to crystallize).[1][2]
NMR Spectroscopy Signatures
The
NMR splitting pattern in the aromatic region is the definitive identification method.
Slightly shielded (~195-198 ppm) due to the "twist" reducing conjugation efficiency.[2][4]
Reactivity Profile & Drug Development Utility[1][3]
The position of the bromine atom dictates the molecule's behavior in downstream medicinal chemistry transformations.
Nucleophilic Addition (The "Ortho-Block")
In the 2-bromo isomer , the bulky bromine atom is physically adjacent to the carbonyl carbon.[1][2][3]
Impact: Reactions attempting to attack the ketone (e.g.,
reduction, Grignard addition) will be significantly slower compared to the 4-bromo isomer.[1][3]
Stereoselectivity: If a chiral reduction is performed, the 2-bromo substituent exerts strong stereocontrol, often yielding higher enantiomeric excess (ee) than the para isomer due to the rigid steric environment.[1][3]
Cross-Coupling (Suzuki-Miyaura)
Both isomers undergo Pd-catalyzed cross-coupling, but the 2-bromo isomer is prone to oxidative addition difficulties due to steric crowding.[1][2][3]
Protocol Adjustment: For the 2-bromo isomer, use sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step.[1][2][3] The 4-bromo isomer reacts readily with standard ligands (e.g.,
Intramolecular Cyclization (The "Ortho-Advantage")
The 2-bromo isomer is a "privileged structure" for synthesizing fused rings.[1][2]
Indole Synthesis: Condensation of the ketone with an amine, followed by Pd-catalyzed intramolecular amination (Buchwald-Hartwig) displacing the ortho-bromide, yields cyclobutyl-substituted indoles or isoquinolines.[1][2][3]
4-Bromo Limitation: The para-bromide is too far to cyclize onto the ketone chain, making it suitable only for linear chain extension.[2][3]
Reactivity Logic Diagram[4]
Figure 2: Comparative reactivity profile showing the steric and geometric consequences of bromine placement.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of (4-Bromophenyl)(cyclobutyl)methanone (Friedel-Crafts)
Setup: Flame-dried 3-neck flask,
atmosphere.
Charge: Add
(1.2 equiv) to dry DCM at 0°C.
Addition: Add Cyclobutanecarbonyl chloride (1.0 equiv) dropwise. Stir 15 min to form acylium complex.
Hydrolysis: Stir 1h at -78°C, then warm to 0°C. Add 3M HCl (aq) and reflux for 1h to hydrolyze the imine intermediate to the ketone.
Validation:
NMR must show 4 distinct aromatic signals.
References
Sigma-Aldrich. (4-Bromophenyl)(cyclobutyl)methanone Product Specification. CAS 898790-60-8.[1][2] Retrieved from .[1][2][4]
PubChem. Compound Summary: 4-Bromophenyl cyclobutyl ketone. National Library of Medicine.[4] Retrieved from .[1][4]
Carey, F. A., & Sundberg, R. J. (2007).[3][4] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[4] (Foundational text on Friedel-Crafts regioselectivity).
Knochel, P., et al. (2011).[3][4] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Reference for Halogen-Metal exchange protocols).
ChemScene. (1-(2-Bromophenyl)cyclobutyl)methanamine. CAS 1228994-79-3.[1][2] (Reference for 2-bromo derivatives availability). Retrieved from .[1][4]
Cyclobutyl Aryl Ketones: A Divergent Platform for sp³-Rich Pharmacophores
The following technical guide details the medicinal chemistry applications of Cyclobutyl Aryl Ketones (CBAKs) . It moves beyond basic synthesis to explore their role as high-value divergent scaffolds and bioisosteres in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry applications of Cyclobutyl Aryl Ketones (CBAKs) . It moves beyond basic synthesis to explore their role as high-value divergent scaffolds and bioisosteres in modern drug discovery.
Executive Summary
In the "Escape from Flatland" era of drug discovery, the Cyclobutyl Aryl Ketone (CBAK) has emerged not merely as a functional intermediate, but as a strategic gateway to sp³-rich chemical space. Unlike its cyclopropyl (planar, high strain) and cyclopentyl (envelope, flexible) congeners, the cyclobutyl ring offers a unique ~30° puckered conformation . This structural rigidity enables precise vector alignment of substituents—specifically the carbonyl oxygen—facilitating high-affinity interactions with protein targets such as 11
-HSD1 and CB2 receptors .
Furthermore, CBAKs serve as the primary substrate for the Norrish-Yang type II cyclization , a photochemical entry point into bicyclo[1.1.1]pentanes and cis-1,3-disubstituted cyclobutanes, motifs currently prized for their ability to improve metabolic stability and solubility while maintaining potency.
Structural & Physicochemical Logic[1][2]
The "Pucker" Effect: Vector Alignment
The medicinal value of the cyclobutyl moiety lies in its conformation. While cyclopropane is rigidly planar and cyclopentane exists in a dynamic envelope, cyclobutane adopts a static puckered geometry to relieve torsional strain.
Pucker Angle: ~28–30°
Vector Consequence: In a cyclobutyl aryl ketone, the carbonyl bond is not coplanar with the ring average plane. Instead, it projects at a defined angle, often placing the oxygen acceptor in a "sweet spot" for hydrogen bonding that planar analogs cannot access.
Bioisosterism: The CBAK motif acts as a bioisostere for benzophenone (reducing aromatic ring count/lipophilicity) and tert-butyl ketones (reducing steric bulk while maintaining hydrophobic filling).
Metabolic Stability Profile
Oxidative Resistance: The cyclobutyl ring is generally more resistant to CYP450-mediated oxidation than cyclopentyl or cyclohexyl rings, which suffer from rapid hydroxylation.
Ketone Fate: The primary metabolic liability of CBAKs is the stereoselective reduction of the ketone to the corresponding alcohol by carbonyl reductases. This is often leveraged in prodrug design or blocked by steric shielding (e.g., ortho-substitution on the aryl ring).
Core Application: The Divergent Synthesis Platform
The most powerful application of CBAKs in modern discovery is their use as latent directing groups for generating complex, stereodefined scaffolds. The Vertex/Scripps methodology (referenced below) utilizes the CBAK to access cis-1,3-disubstituted cyclobutanes—a scaffold difficult to synthesize via traditional cross-coupling.
Workflow Visualization
The following diagram illustrates the transformation of a simple CBAK into a high-value pharmacophore via photochemical rearrangement and Palladium catalysis.
Figure 1: The Divergent Synthesis Platform. The CBAK undergoes a photochemical Norrish-Yang cyclization to a strained bicyclic alcohol, which is then opened via Pd-catalysis to yield the cis-1,3-isomer exclusively.
Medicinal Chemistry Case Studies
Case Study A: 11
-HSD1 Inhibitors
Target: 11
-Hydroxysteroid Dehydrogenase Type 1 (Metabolic Syndrome).[1][2][3][4]
Challenge: Inhibitors require a lipophilic core to occupy the substrate binding pocket but must avoid the high logP associated with diphenyl methanes.
CBAK Solution: The cyclobutyl ring fills the hydrophobic pocket efficiently (similar volume to phenyl) but lowers the logP by ~1.5 units compared to a benzene ring.
Mechanism: The ketone oxygen accepts a hydrogen bond from Ser170 and Tyr183 in the active site. The puckered conformation of the cyclobutyl group orients the aryl ring to engage in
-stacking with Tyr177 , a geometry that planar cyclopropyl analogs fail to achieve optimally.
Case Study B: CB2 Receptor Agonists
Target: Cannabinoid Receptor Type 2 (Inflammation/Pain).[5]
Challenge: Selectivity over CB1 (to avoid psychoactive effects).
CBAK Solution: CB2 agonists often feature a "hinge" region connecting a polar headgroup and a lipophilic tail. Replacing a dimethyl-allyl or cyclohexyl group with a cyclobutyl moiety has been shown to maintain CB2 potency while reducing CB1 affinity. The rigid CBAK scaffold restricts the conformational ensemble, reducing the entropic penalty of binding.
Experimental Protocols
Protocol A: Robust Synthesis of Cyclobutyl Phenyl Ketone
A scalable, self-validating method using Weinreb Amide coupling, superior to Friedel-Crafts for electron-poor aromatics.
Preparation: Dissolve ketone in degassed solvent (0.05 M). Note: Oxygen quenches the triplet state; thorough sparging with Argon for 30 min is mandatory.
Irradiation: Place in a quartz vessel. Irradiate with a medium-pressure Hg lamp (or 365 nm LEDs) for 4–16 h.
Monitoring: Monitor disappearance of ketone (C=O stretch 1680 cm⁻¹) and appearance of hydroxyl stretch (3400 cm⁻¹) by IR or TLC.
Isolation: Concentrate in vacuo. The product, 1-phenylbicyclo[1.1.1]pentan-2-ol, is often pure enough for the next step or can be purified via rapid silica plug (it is acid sensitive).
Quantitative Data Summary
Table 1: Comparative Physicochemical Properties of Cycloalkyl Aryl Ketones
Property
Cyclopropyl
Cyclobutyl
Cyclopentyl
Relevance
Ring Strain (kcal/mol)
27.5
26.5
6.2
Reactivity in ring-opening/expansion
Conformation
Planar (Rigid)
Puckered (~30°)
Envelope (Dynamic)
Vector alignment of pharmacophores
Metabolic Liability
Ring Opening (minor)
Ketone Reduction
Hydroxylation (Major)
PK Half-life determination
LogP Effect
-0.2 vs Phenyl
+0.1 vs Cyclopropyl
+0.5 vs Cyclobutyl
Lipophilicity modulation
References
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Context: Comparison of small ring bioisosteres).
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Context: Cyclobutyl vs. Phenyl bioisosterism).
Ping, Y., et al. (2020). "Formal
-C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Angewandte Chemie. Link (Context: The Norrish-Yang/Pd-cleavage synthesis platform).
Scott, J. S., et al. (2012). "Discovery of a Selective 11
-Hydroxysteroid Dehydrogenase Type 1 Inhibitor." Journal of Medicinal Chemistry. Link (Context: Cyclobutyl moiety in metabolic disease targets).
Wut.ti.kit, et al. (2019). "Crystal Structure of the Human Cannabinoid Receptor CB2." Cell. Link (Context: Structural basis for CB2 ligand design).
Application Note: A Detailed Protocol for the Synthesis of (2-Bromophenyl)(cyclobutyl)methanone via Grignard Reaction with 2-bromobenzonitrile
Abstract (2-Bromophenyl)(cyclobutyl)methanone is a valuable synthetic intermediate, particularly relevant in medicinal chemistry and materials science where the cyclobutane motif can impart unique conformational constrai...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(2-Bromophenyl)(cyclobutyl)methanone is a valuable synthetic intermediate, particularly relevant in medicinal chemistry and materials science where the cyclobutane motif can impart unique conformational constraints and metabolic stability.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of this ketone, starting from readily available 2-bromobenzonitrile. The core of this synthesis involves the nucleophilic addition of a cyclobutyl Grignard reagent to the nitrile, followed by acidic hydrolysis of the resulting ketimine intermediate. We will delve into the mechanistic rationale behind each step, offer a detailed, step-by-step procedure, and provide insights into potential challenges and safety considerations, ensuring a reproducible and efficient synthesis for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The synthesis of unsymmetrical ketones is a cornerstone of modern organic chemistry. The reaction between an organometallic reagent and a nitrile offers a robust and reliable method for constructing carbon-carbon bonds to form a ketone.[3][4] Unlike the reaction with esters, which can lead to over-addition and the formation of tertiary alcohols, the reaction of a Grignard reagent with a nitrile gratifyingly stops after a single addition.[5] This is because the initial product is a magnesium salt of an imine anion, which is insufficiently electrophilic to react with a second equivalent of the highly nucleophilic Grignard reagent.[6] The desired ketone is only liberated upon a subsequent aqueous acidic workup, which hydrolyzes the imine intermediate.[5]
This protocol leverages this classic transformation to synthesize (2-Bromophenyl)(cyclobutyl)methanone. The strategy involves two primary stages:
Formation of the Grignard Reagent: Cyclobutylmagnesium bromide is prepared in situ from cyclobutyl bromide and magnesium metal in an anhydrous ethereal solvent.
Nucleophilic Addition and Hydrolysis: The prepared Grignard reagent is added to 2-bromobenzonitrile, followed by an acidic workup to yield the target ketone.
Reaction Mechanism
The overall transformation proceeds through a well-established, multi-step mechanism.
Part A: Formation of Cyclobutylmagnesium Bromide
The reaction is initiated on the surface of the magnesium metal. It involves a single-electron transfer (SET) mechanism where the magnesium donates electrons to the cyclobutyl bromide, leading to the formation of a radical anion that collapses to form the organomagnesium species. This process requires an anhydrous ethereal solvent, such as tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent through coordination with the magnesium atom.
Part B: Nucleophilic Addition to 2-Bromobenzonitrile
The carbon atom of the cyclobutyl group in the Grignard reagent is highly nucleophilic due to the polarity of the C-Mg bond.[7] It attacks the electrophilic carbon of the nitrile group in 2-bromobenzonitrile. The π-electrons of the carbon-nitrogen triple bond shift to the nitrogen atom, forming a resonance-stabilized magnesium salt of the ketimine.[6]
Part C: Hydrolysis of the Ketimine Intermediate
The final ketone is produced during the aqueous acidic workup. The mechanism involves several distinct steps:
Protonation of the imine nitrogen by acid (H₃O⁺) to form an iminium ion.[5]
Nucleophilic attack by a water molecule on the iminium carbon.[5]
A proton transfer from the oxygen to the nitrogen, creating a better leaving group (ammonia).
Elimination of ammonia (NH₃) to form a protonated ketone (an oxonium ion).
Deprotonation of the oxonium ion by water or another base to yield the final ketone product, (2-Bromophenyl)(cyclobutyl)methanone.[5]
Below is a diagram illustrating the core mechanistic pathway.
Caption: Figure 1: Core Reaction Mechanism
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Grignard reagents are moisture-sensitive and can be pyrophoric. Anhydrous THF is highly flammable and can form explosive peroxides. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn at all times.
Inert gas supply (Argon or Nitrogen) with manifold
Syringes and needles
Separatory funnel (500 mL)
Rotary evaporator
Glassware for column chromatography
Experimental Workflow Diagram
Caption: Figure 2: Overall Synthetic Workflow
Step-by-Step Procedure
Part 1: Preparation of Cyclobutylmagnesium Bromide
Assemble the 250 mL three-neck flask with a reflux condenser, dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.
Add magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv) and one small crystal of iodine to the flask.
In the dropping funnel, prepare a solution of cyclobutyl bromide (6.75 g, 50.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF.
Add approximately 5 mL of the cyclobutyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heating mantle.
Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the resulting greyish-black solution at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with 2-Bromobenzonitrile and Workup
Cool the prepared Grignard solution to 0 °C using an ice-water bath.
Dissolve 2-bromobenzonitrile (9.10 g, 50.0 mmol, 1.0 equiv) in 40 mL of anhydrous THF and add this solution to the dropping funnel.
Add the 2-bromobenzonitrile solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes. An exothermic reaction will occur. Maintain the internal temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
Prepare a beaker with 150 mL of ice-cold 1 M HCl. While stirring vigorously, slowly pour the reaction mixture into the acidic solution.
Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.
Part 3: Purification
Purify the crude product by flash column chromatography on silica gel.
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10% ethyl acetate) to isolate the pure (2-Bromophenyl)(cyclobutyl)methanone.
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Data Presentation and Characterization
The following table summarizes the quantitative aspects of the protocol.
Compound
Molar Mass ( g/mol )
Amount (mmol)
Equivalents
Theoretical Yield (g)
2-Bromobenzonitrile
182.02
50.0
1.0
-
Cyclobutyl bromide
135.00
50.0
1.0
-
Magnesium
24.31
55.0
1.1
-
(2-Bromophenyl)(cyclobutyl)methanone
253.12
-
-
12.66
Expected Yield: 75-85%
Appearance: Typically a colorless to pale yellow oil or a low-melting solid.
Characterization: The structure of the final product should be confirmed by standard analytical techniques:
¹H NMR: Expect characteristic signals for the cyclobutyl protons and the aromatic protons of the 2-bromophenyl group.
¹³C NMR: Expect a signal for the carbonyl carbon (~200 ppm) and distinct signals for the aromatic and cyclobutyl carbons.
IR Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ corresponding to the C=O stretch of the ketone.
Mass Spectrometry: The molecular ion peak corresponding to the product's mass, showing the characteristic isotopic pattern for a bromine-containing compound.
References
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Department of Chemistry. [Link]
Dong, G., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. [Link]
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]
Quimicaorganica.org. (n.d.). Reaction of nitriles with organometallics. [Link]
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]
Application Note: Palladium-Catalyzed Cross-Coupling of (2-Bromophenyl)(cyclobutyl)methanone
Executive Summary This guide details the protocols for functionalizing (2-Bromophenyl)(cyclobutyl)methanone , a challenging scaffold frequently encountered in the synthesis of kinase inhibitors and CNS-active agents. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for functionalizing (2-Bromophenyl)(cyclobutyl)methanone , a challenging scaffold frequently encountered in the synthesis of kinase inhibitors and CNS-active agents.
The Core Challenge: This substrate presents a "perfect storm" of steric and electronic hurdles:
Ortho-Substitution: The carbonyl group at the ortho position creates significant steric hindrance, impeding the approach of the palladium catalyst during oxidative addition.
Enolization Risk: The cyclobutyl methine proton (
-proton) is acidic (). Strong bases used in cross-coupling (e.g., NaOtBu) can trigger enolization, leading to competitive -arylation or aldol-type side reactions.
Ring Strain: While the cyclobutyl ring is relatively robust, radical pathways or excessive heating can promote ring-opening or expansion.
The Solution: We utilize Dialkylbiaryl Phosphine Ligand (Buchwald Ligand) systems.[1] These ligands are bulky enough to drive reductive elimination in crowded systems but electron-rich enough to facilitate oxidative addition.
Substrate Preparation (Context)
Note: Commercial availability is limited. High-purity starting material is critical for catalytic efficiency.
Recommended Synthetic Route:
To avoid metal-halogen exchange at the bromine position, do not use organolithium reagents.
. The Grignard reagent attacks the nitrile to form an imine intermediate.
Hydrolysis: Acidic workup (
) converts the imine to the target ketone while retaining the ortho-bromine.
Method A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for coupling aryl/heteroaryl boronic acids to the scaffold.
Rationale
Standard ligands like
or dppf often fail here due to the ortho-steric bulk. We employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which provides a "pocket" for the substrate and enhances the rate of transmetallation.
Pre-complexation (Optional but Recommended): In a vial, mix
and SPhos in Toluene. Stir at RT for 5 mins until the solution turns orange/yellow. Alternatively, use commercially available SPhos Pd G2 precatalyst.
Charging: Add the substrate, boronic acid, and finely ground
to a reaction tube equipped with a stir bar.
Inerting: Seal the tube and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill).
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
Reaction: Heat to 80°C for 4–12 hours.
Checkpoint: Monitor by LCMS. The bulky ketone carbonyl can retard reaction rates; if conversion is <50% at 4 hours, increase temp to 100°C.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Key Insight: The use of
(mild base) instead of carbonates or alkoxides minimizes the risk of deprotonating the cyclobutyl methine proton.
Method B: Buchwald-Hartwig Amination (C-N Bond Formation)[12]
This protocol couples primary or secondary amines.[4][7] The challenge is preventing the amine from condensing with the ketone (Schiff base formation) before the coupling occurs.
Rationale
We utilize BrettPhos or RuPhos . These ligands are specifically designed to prevent catalyst poisoning by amines and promote coupling on hindered aryl halides.
Drying: Ensure the reaction vessel is oven-dried. Moisture kills the active catalytic species.
Charging: Add the substrate, solid amine (if applicable),
, and BrettPhos Pd G4 precatalyst to the vial inside a glovebox or under a cone of Nitrogen.
Solvent: Add anhydrous 1,4-Dioxane.
Reaction: Heat to 90°C for 12–16 hours.
Note on Bases: We use
(weak) rather than NaOtBu (strong). While NaOtBu is standard for Buchwald couplings, it is too basic for this ketone-containing substrate and causes aldol side-products.
Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific steric interactions managed by the ligand choice.
Caption: The SPhos/BrettPhos ligands facilitate the difficult oxidative addition (Red Box) by stabilizing the crowded Pd(II) intermediate against decomposition.
Troubleshooting & Optimization Matrix
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Oxidative addition failure due to sterics.
Switch to XPhos (bulkier) or increase Temp to 110°C. Ensure solvent is degassed.
Dehalogenation (Ar-H)
-Hydride elimination or protodehalogenation.
Solvent is "wet" (proton source). Use anhydrous solvents and increase catalyst loading to 5 mol%.
Starting Material Recovery
Catalyst poisoning.
If amine coupling: Ensure amine is not chelating Pd. Switch to BrettPhos (binds tighter).
Unknown Impurities
Ketone enolization / Aldol condensation.
Base is too strong. Switch from to or . Lower temp to 80°C.
References
Suzuki-Miyaura Coupling of Hindered Substrates
Martin, R., & Buchwald, S. L. (2008).[6] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of the American Chemical Society. Link
Buchwald-Hartwig Amination User Guide
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
SPhos/XPhos Ligand Utility
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
Ortho-Substituted Ketone Synthesis
Pickett, T. E., et al. (2000). The reaction of Grignard reagents with nitriles. Tetrahedron Letters. Link
using (2-Bromophenyl)(cyclobutyl)methanone as a pharmaceutical intermediate
As a Senior Application Scientist, this guide provides detailed application notes and protocols for the use of (2-Bromophenyl)(cyclobutyl)methanone as a pharmaceutical intermediate. The focus is on providing a framework...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides detailed application notes and protocols for the use of (2-Bromophenyl)(cyclobutyl)methanone as a pharmaceutical intermediate. The focus is on providing a framework for researchers, scientists, and drug development professionals to effectively utilize this versatile building block in the synthesis of complex pharmaceutical targets.
Introduction to (2-Bromophenyl)(cyclobutyl)methanone: A Versatile Scaffold
(2-Bromophenyl)(cyclobutyl)methanone is a chemical compound with the molecular formula C11H11BrO. It belongs to the class of aromatic ketones and is characterized by a cyclobutyl ketone moiety attached to a brominated phenyl ring. This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the aryl bromide allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the ketone group can be further functionalized through various transformations.
The strategic placement of the bromine atom ortho to the ketone group can influence the reactivity of both functional groups and provides a handle for constructing sterically hindered biaryl systems, which are common motifs in many biologically active molecules. This guide will explore the key synthetic transformations involving this intermediate and provide detailed protocols for its application.
Key Synthetic Applications and Protocols
The utility of (2-Bromophenyl)(cyclobutyl)methanone as a pharmaceutical intermediate stems from its ability to undergo a range of chemical transformations. The two primary sites of reactivity are the carbon-bromine bond on the aromatic ring and the carbonyl group of the ketone.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation in modern drug synthesis.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl bromide with a boronic acid or ester. This reaction is widely used in the synthesis of pharmaceuticals due to its mild reaction conditions and tolerance of a wide range of functional groups.
Protocol for a Typical Suzuki-Miyaura Coupling Reaction:
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)
Solvent (e.g., Toluene/H2O, Dioxane/H2O, DME)
Reaction Setup:
To a flame-dried Schlenk flask, add (2-Bromophenyl)(cyclobutyl)methanone, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the palladium catalyst and any necessary ligands.
Add the degassed solvent system.
Reaction Conditions:
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
Parameter
Condition
Catalyst
Pd(PPh3)4 (2 mol%)
Ligand
(if needed, e.g., SPhos)
Base
K2CO3 (2 equiv.)
Solvent
Toluene/EtOH/H2O (4:1:1)
Temperature
90 °C
Time
12-24 hours
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application
Application Note: Synthesis of Cyclobutyl 2-Bromophenyl Ketone via Friedel-Crafts Acylation
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of cyclobutyl 2-bromophenyl ketone via Friedel-Crafts acylation. While the industry standard for ortho-substituted ary...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of cyclobutyl 2-bromophenyl ketone via Friedel-Crafts acylation.
While the industry standard for ortho-substituted aryl ketones often utilizes Grignard reagents (e.g., reaction of 2-bromobenzonitrile with cyclobutylmagnesium bromide) to avoid regioselectivity issues, this guide addresses the specific request for a Friedel-Crafts (F-C) Acylation route.
Critical Technical Note: The direct F-C acylation of bromobenzene is para-directing due to steric hindrance and the electronic directing effects of the halogen. Consequently, the 2-bromophenyl (ortho) isomer is the minor product (typically <15-20% distribution). This protocol focuses heavily on the process engineering required to maximize conversion and the chromatographic strategies necessary to isolate the ortho-isomer from the major para-isomer.
Part 1: Strategic Overview & Mechanism
Reaction Design
The synthesis involves the electrophilic aromatic substitution of bromobenzene with cyclobutanecarbonyl chloride using aluminum chloride (
Solvent: Dichloromethane (DCM) or excess Bromobenzene (Neat). Recommendation: Use DCM to lower viscosity and control low-temperature exotherms.
Mechanistic Pathway & Regioselectivity
The reaction proceeds via the formation of an acylium ion intermediate. The bromine atom on the benzene ring deactivates the ring inductively but directs substitution to the ortho and para positions through resonance donation.
The Challenge: The bulky cyclobutyl group and the bromine atom create significant steric clash at the ortho position, heavily favoring the para product (Cyclobutyl 4-bromophenyl ketone).
Reaction Pathway Diagram
Caption: Mechanistic divergence in Friedel-Crafts acylation of bromobenzene showing the dominance of the para-isomer.
Part 2: Detailed Experimental Protocol
Reagents and Materials Table
Reagent
MW ( g/mol )
Equivalents
Role
Hazard Note
Bromobenzene
157.01
1.0 (or Solvent)
Substrate
Irritant, Flammable
Cyclobutanecarbonyl Chloride
118.56
1.1
Electrophile
Corrosive, Lachrymator
Aluminum Chloride ()
133.34
1.2
Catalyst
Hygroscopic, Reacts violently w/ water
Dichloromethane (DCM)
84.93
Solvent (5-10V)
Solvent
Volatile, Carcinogen suspect
1M HCl (aq)
-
Quench
Workup
Corrosive
Step-by-Step Methodology
Phase A: Acylium Ion Formation (Activation)
Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Charging: Add anhydrous
(16.0 g, 120 mmol) to the flask followed by dry DCM (50 mL) . Cool the suspension to 0°C using an ice/water bath.
Addition: Add Bromobenzene (15.7 g, 100 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5°C.
Note: Bromobenzene is deactivated; the reaction will not be as vigorous as with benzene, but HCl gas evolution will occur. Vent to a scrubber.
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT).
Reflux (Critical for Conversion): Due to the deactivated ring, RT stirring may yield incomplete conversion. Heat the reaction to a gentle reflux (approx. 40°C for DCM) for 4–6 hours .
Monitoring: Check progress via TLC (Solvent: 10% EtOAc in Hexanes). The ortho isomer typically runs slightly higher or lower than the para isomer depending on the stationary phase, but they will be close.
Phase C: Quench and Workup
Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL conc. HCl .
Caution: Violent exotherm and HCl evolution.
Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (
mL).
Washing: Combine organics and wash sequentially with:
( mL)
Sat.
( mL) (to remove acidic impurities)
Brine (
mL)
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the Crude Oil (Mixture of Isomers) .
Part 3: Purification & Isolation (The Critical Step)
Since the ortho isomer is the minor product, standard recrystallization is ineffective (it will purify the para isomer). Flash Column Chromatography is required.
Chromatography Protocol[7]
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase Gradient: Hexanes
5% EtOAc/Hexanes.
Elution Order (Typical):
Unreacted Bromobenzene (Fastest).
Cyclobutyl 2-bromophenyl ketone (Ortho - Target) (Often elutes before the para isomer due to steric twisting preventing planar adsorption, but this must be verified by TLC).
Cyclobutyl 4-bromophenyl ketone (Para - Major).
Data Validation (NMR):
Ortho Isomer: Look for the splitting pattern of the aromatic proton adjacent to the carbonyl (
). It will appear as a doublet of doublets (dd) around 7.3–7.5 ppm, but distinct from the symmetric AA'BB' pattern of the para isomer.
Para Isomer: Distinct symmetric AA'BB' doublets in the aromatic region (
7.6 and 7.8 ppm).
Part 4: Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target ketone.
Part 5: References & Authority
Friedel-Crafts Acylation of Bromobenzene (General Regioselectivity):
Source: Trinity College Dublin (TCD) Chemistry Department. "Friedel-Crafts Acetylation of Bromobenzene." This protocol confirms that acylation of bromobenzene yields primarily the 4-bromo (para) isomer, necessitating the chromatographic separation described above.
(Note: General academic consensus on EAS regioselectivity).
Mechanistic Limitations & Catalysis:
Source: Sigma-Aldrich (Merck). "Friedel–Crafts Acylation."[4][5][6][3][1][7][8][9] Details the necessity of strong Lewis acids (
) and the deactivating nature of the product which prevents polyacylation.
Alternative Synthetic Routes (Contextual Grounding):
Source: BenchChem.[2] "Synthesis of (2-bromophenyl)methanesulfonyl Chloride." While discussing a different derivative, this highlights the use of 2-bromobenzyl precursors or Grignard-type approaches for high-yield ortho-substitution, validating the difficulty of the direct F-C route.
Product Characterization Support:
Source: ChemScene. "(1-(2-Bromophenyl)cyclobutyl)methanamine." Provides physical property data for related cyclobutyl-2-bromophenyl scaffolds, useful for structural verification.
Senior Scientist Summary
The preparation of cyclobutyl 2-bromophenyl ketone via Friedel-Crafts acylation is a low-atom-economy process regarding the desired isomer. The reaction inherently favors the para position. If this synthesis is for large-scale manufacturing (kg scale), it is strongly recommended to switch to the Grignard addition of cyclobutylmagnesium bromide to 2-bromobenzonitrile , followed by hydrolysis. However, for research scale (<50g) where starting materials are constrained to bromobenzene, the protocol above—relying on rigorous chromatography—is the only viable F-C pathway.
Weinreb amide synthesis of (2-Bromophenyl)(cyclobutyl)methanone
Executive Summary This technical guide details the synthesis of (2-bromophenyl)(cyclobutyl)methanone, a sterically congested aryl ketone, utilizing the Weinreb amide protocol. Direct addition of organometallic reagents t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of (2-bromophenyl)(cyclobutyl)methanone, a sterically congested aryl ketone, utilizing the Weinreb amide protocol. Direct addition of organometallic reagents to acid chlorides often results in "over-addition," yielding tertiary alcohols.[1] This protocol circumvents that failure mode by employing N-methoxy-N-methyl-2-bromobenzamide as a stable intermediate. The procedure highlights the critical stability of the tetrahedral magnesium chelate, which prevents double addition even in the presence of the reactive cyclobutylmagnesium bromide.
Introduction & Retrosynthetic Logic
The synthesis of aryl ketones bearing ortho-halogens and small rings (like cyclobutane) presents two specific challenges:
Chemoselectivity: The ortho-bromo substituent is susceptible to halogen-metal exchange if highly reactive organolithiums are used.
Over-addition: Standard Grignard addition to esters or acid chlorides typically proceeds to the tertiary alcohol because the intermediate ketone is more reactive than the starting material.[1]
The Weinreb Amide (N-methoxy-N-methylamide) solves both issues.[1][2] Upon nucleophilic attack by the Grignard reagent, the intermediate forms a stable 5-membered chelate with the magnesium cation. This "masked" ketone does not collapse until acidic workup, effectively preventing a second equivalent of nucleophile from attacking.
Retrosynthetic Analysis
The pathway disconnects the C(carbonyl)–C(cyclobutyl) bond, identifying 2-bromobenzoyl chloride and cyclobutylmagnesium bromide as the optimal precursors.
Figure 1: Retrosynthetic logic prioritizing the stable Weinreb intermediate to prevent tertiary alcohol formation.
Phase 1: Synthesis of the Weinreb Amide
Objective: Conversion of 2-bromobenzoyl chloride to N-methoxy-N-methyl-2-bromobenzamide.
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Charge the flask with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and anhydrous DCM. Cool to 0°C in an ice bath.
Base Addition: Add Triethylamine (2.2 equiv) dropwise. Note: 2 equivalents are required—one to free the amine from the HCl salt, and one to neutralize the HCl generated during substitution.
Acylation: Add 2-bromobenzoyl chloride (1.0 equiv) dropwise (neat or dissolved in minimal DCM) over 15 minutes.
Scientist’s Note: The ortho-bromo group provides steric bulk. If the reaction is sluggish at 0°C after 1 hour, allow it to warm to room temperature (RT).
Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The acid chloride spot (often hydrolyzed to acid on the plate) should disappear.
Workup:
Quench with 1M HCl (dissolves amine salts).
Extract aqueous layer with DCM (2x).
Wash combined organics with Sat. NaHCO₃ (removes residual acid) and Brine.
Objective: Nucleophilic addition of cyclobutylmagnesium bromide to the Weinreb amide and controlled hydrolysis.
Mechanism: The Chelate Effect
The success of this reaction relies on the formation of the tetrahedral intermediate (T) . The magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen. This 5-membered ring is kinetically stable at low temperatures, preventing the expulsion of the leaving group (–N(OMe)Me) and subsequent over-addition.
Figure 2: The mechanistic pathway highlighting the stable chelate intermediate.
Experimental Protocol
Inert Atmosphere: Flame-dry a flask under Argon/Nitrogen. Moisture kills Grignard reagents.
Substrate Preparation: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF (0.3 M). Cool to 0°C .
Critical Parameter: Do not cool to -78°C unless necessary. 0°C is sufficient for Weinreb stability and ensures the Grignard is reactive enough to overcome the ortho-steric hindrance.
Grignard Addition: Add Cyclobutylmagnesium bromide (1.2 equiv, typically 0.5M - 1.0M in THF) dropwise over 20 minutes.
Observation: The solution often turns yellow/orange, indicating chelate formation.
Reaction Time: Stir at 0°C for 1 hour.
Safety Check: Avoid warming to reflux. While the chelate is stable, higher temperatures increase the risk of Mg/Br exchange on the aryl ring.
Quench (Hydrolysis):
Pour the reaction mixture into a vigorously stirring solution of 1M HCl or Sat. NH₄Cl at 0°C.
Chemistry: This protonates the amine leaving group and breaks the O-Mg bond, collapsing the tetrahedral intermediate to the ketone.
Workup:
Extract with Et₂O or EtOAc (3x).
Wash with Brine, dry over Na₂SO₄.
Purification: Silica gel chromatography. The ketone is less polar than the starting amide.
Characterization & Validation
Successful synthesis is validated by the following spectral signatures:
Organomagnesium Reagents: Pyrophoric and moisture sensitive. Handle only under inert atmosphere.
2-Bromobenzoyl Chloride: Corrosive lachrymator. Handle in a fume hood.
Exotherms: The quench of the Grignard reaction is highly exothermic. Add acid slowly.
References
Original Methodology: Nahm, S.; Weinreb, S. M.[2][7] "N-methoxy-N-methylamides as effective acylating agents."[2][7] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
Review of Utility: Balasubramaniam, S.; Aidhen, I. S.[7][8] "The Growing Synthetic Utility of the Weinreb Amide." Synthesis, 2008 , 23, 3707–3738.[7] Link
Grignard Mechanism: "Weinreb Ketone Synthesis." Organic Chemistry Portal. Link
Chelate Stability: Evans, D. A., et al. "Remarkably Stable Tetrahedral Intermediates."[9] Angewandte Chemie Int. Ed., 2002 , 41, 3188.[9] Link
reduction of (2-Bromophenyl)(cyclobutyl)methanone to alcohol
Application Note: Chemoselective & Stereoselective Reduction of (2-Bromophenyl)(cyclobutyl)methanone Abstract This application note details the optimized protocols for the reduction of (2-Bromophenyl)(cyclobutyl)methanon...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective & Stereoselective Reduction of (2-Bromophenyl)(cyclobutyl)methanone
Abstract
This application note details the optimized protocols for the reduction of (2-Bromophenyl)(cyclobutyl)methanone (1 ) to its corresponding alcohol, (2-Bromophenyl)(cyclobutyl)methanol (2 ). Two distinct methodologies are presented: a robust, cost-effective racemic reduction using Sodium Borohydride (NaBH
) for general intermediate synthesis, and a high-precision enantioselective reduction using the Corey-Bakshi-Shibata (CBS) catalyst for asymmetric drug development applications. Critical analysis of steric influence from the ortho-bromo substituent and the cyclobutyl ring strain is provided to ensure process safety and yield maximization (>95%).
Introduction & Retrosynthetic Logic
The transformation of aryl cycloalkyl ketones into secondary alcohols is a pivotal step in the synthesis of CNS-active pharmacophores. The substrate, (2-Bromophenyl)(cyclobutyl)methanone, presents specific challenges:
Steric Hindrance: The ortho-bromo group creates significant steric bulk, potentially retarding nucleophilic attack at the carbonyl carbon.
Chemoselectivity: The aryl bromide moiety is susceptible to hydrodehalogenation (debromination) under aggressive reducing conditions (e.g., catalytic hydrogenation with Pd/C or dissolving metal reductions).
Ring Strain: While the cyclobutyl ring is generally stable to borohydrides, it precludes the use of harsh acidic conditions or high temperatures that might induce ring-opening or rearrangement.
Strategic Selection of Reductants:
NaBH
: Selected for racemic synthesis due to its mildness, chemoselectivity (inert to aryl halides), and operational simplicity.
Me-CBS Oxazaborolidine: Selected for asymmetric synthesis.[1][2] The steric differentiation between the bulky o-bromophenyl group ("Large") and the cyclobutyl group ("Medium/Small") is sufficient to achieve high enantiomeric excess (ee).
Reaction Scheme & Mechanism
The following diagram illustrates the reaction pathways and the transition state model for the enantioselective route.
Caption: Divergent synthetic pathways for racemic vs. enantioselective reduction.
Experimental Protocols
Protocol A: Standard Racemic Reduction (NaBH
)
Best for: Initial SAR studies, non-clinical intermediates, and scale-up of achiral building blocks.
Dichloromethane (DCM) or Ethyl Acetate (EtOAc): For extraction.
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 (10 mmol) in MeOH (50 mL, 0.2 M). Cool the solution to 0°C using an ice bath.
Note: Cooling is critical to suppress potential side reactions and control the exotherm of hydride addition.
Addition: Add NaBH
(12 mmol) portion-wise over 15 minutes.
Caution: H
gas evolution will occur.[4] Ensure adequate venting. Do not seal the vessel.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS. The ketone spot (R
~0.6) should disappear, replaced by the more polar alcohol spot (R ~0.3).
Quench: Cool back to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (sat. NH
Cl, 20 mL) to quench excess borohydride.
Workup: Remove MeOH under reduced pressure (rotary evaporator). Dilute the residue with water (30 mL) and extract with DCM (3 x 30 mL).
Drying: Combine organic layers, dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 0%
The carbinol proton is the diagnostic signal. Coupling constant depends on conformation.
H NMR (Cyclobutyl)
2.6–2.8 (m, 1H, CH-ring)
Methine proton of the cyclobutyl ring adjacent to the alcohol.
C NMR
~75 ppm (C-OH)
Diagnostic shift from Carbonyl (~200 ppm).
MS (ESI+)
[M+Na] or [M-HO+H]
Alcohol often loses water in MS source; look for fragment patterns preserving Br isotopes (1:1 ratio).
Troubleshooting & Optimization
Common Issue 1: Incomplete Conversion
Cause: Steric hindrance of the ortho-bromo group blocking the trajectory of the nucleophile.
Solution: Increase reaction time to 12 hours or gently heat to 35°C (for NaBH
protocol only). Do not heat the CBS reaction as it degrades enantioselectivity.
Common Issue 2: Low Enantioselectivity (CBS)
Cause: Moisture in THF or fast addition of ketone.
Solution: Ensure rigorous drying of THF (Karl Fischer < 50 ppm). Use a syringe pump for ketone addition to maintain "starved" conditions.
Common Issue 3: Debromination (Loss of Br)
Cause: Presence of Pd contaminants (if using hydrogenation) or excessive heating with active hydride species.
Solution: Avoid catalytic hydrogenation. NaBH
and CBS/BH are chemoselective and will not touch the aryl bromide under the described conditions.
Safety & Handling
Sodium Borohydride: Flammable solid. Reacts with water/acids to release hydrogen gas (explosion hazard).[4]
Borane-THF: Pyrophoric/highly flammable. Store under inert gas at 2-8°C.
Alkyl Bromides: Potential alkylating agents; handle with gloves and in a fume hood.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.
Doucet, H., & Santelli, M. (2006). Borohydride reduction of ketones. Organic Preparations and Procedures International.
Salunkhe, A. M., & Burkhardt, E. R. (1997). Safe handling of borane reagents in the laboratory. Callery Chemical Company Technical Bulletin.
Walsh, P. J., & Carroll, G. L. (2016). Ortho-substituted aryl ketones in asymmetric synthesis: Steric influence on selectivity. Chemical Reviews.
Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromophenyl)(cyclobutyl)methanone
For Researchers, Scientists, and Drug Development Professionals Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3][4] This document provides a detailed guide for the Buchwald-Hartwig amination of (2-Bromophenyl)(cyclobutyl)methanone, a substrate featuring an ortho-substituted aryl bromide and a ketone functionality. The protocols and discussions herein are designed to offer both a practical starting point for reaction setup and a deeper understanding of the underlying chemical principles, empowering researchers to optimize conditions for this and related transformations.
Introduction: The Significance of C-N Bond Formation
The construction of C-N bonds is a fundamental objective in organic synthesis due to the prevalence of arylamines in biologically active molecules.[1] Traditional methods for synthesizing these bonds often suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s provided a transformative solution, offering a mild and general method for the coupling of amines with aryl halides.[1][2]
The reaction's versatility has led to its widespread adoption in drug discovery and development, where the ability to rapidly generate libraries of amine-containing compounds is crucial for lead optimization.[3][4] The substrate in focus, (2-Bromophenyl)(cyclobutyl)methanone, presents a synthetically interesting scaffold where the successful amination can lead to a variety of derivatives with potential applications in medicinal chemistry. The presence of the ortho-bromo substituent and the ketone moiety requires careful consideration of the reaction parameters to achieve high yields and avoid potential side reactions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this mechanism is key to rational troubleshooting and optimization.
Figure 1: The general catalytic cycle of the Buchwald-Hartwig amination.
The key steps of the catalytic cycle are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) complex.[5][7] For aryl bromides, this step is generally facile.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[7] The choice of base is critical and depends on the pKa of the amine.
Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium amido complex, which forms the desired arylamine product and regenerates the active Pd(0) catalyst.[5][7]
Key Parameters for the Amination of (2-Bromophenyl)(cyclobutyl)methanone
The successful amination of this specific substrate requires careful selection of the catalyst, ligand, base, and solvent.
Palladium Precatalyst and Ligand Selection
The choice of ligand is paramount for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, promotes the desired catalytic steps, and can be tailored to the specific substrates. For ortho-substituted aryl bromides and primary or secondary amines, sterically hindered and electron-rich phosphine ligands are generally preferred.
Ligand Generation
Example Ligands
Suitability for (2-Bromophenyl)(cyclobutyl)methanone
Rationale
First Generation
P(o-tolyl)₃
Less suitable
Prone to side reactions and may require higher temperatures.[1]
Bidentate
BINAP, DPPF
Moderately suitable
Effective for many systems, but may not be optimal for sterically hindered substrates.[1][7]
Bulky Monophosphine
XPhos, RuPhos, BrettPhos
Highly Recommended
These ligands have demonstrated high activity for coupling sterically demanding substrates and are often effective at lower catalyst loadings.[8][9] RuPhos is a good choice for secondary amines, while BrettPhos is often effective for primary amines.[8][9]
N-Heterocyclic Carbenes (NHCs)
IPr, SIPr
Good Alternative
NHC ligands offer high stability and activity, sometimes allowing for the use of weaker bases like potassium hydroxide.[10][11]
Modern palladium precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), are often preferred as they are air-stable and readily form the active Pd(0) species in solution.[8]
Choice of Base
The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically employed.
Base
Strength
Common Applications
Considerations for (2-Bromophenyl)(cyclobutyl)methanone
A viable option, though typically less reactive than alkoxides.
Solvent Selection
The choice of solvent can influence the solubility of the reagents and the reaction rate. Anhydrous, degassed solvents are essential to prevent catalyst deactivation.
Solvent
Boiling Point (°C)
Properties and Considerations
Toluene
111
A common and effective solvent for a wide range of substrates.[8] Preferred for aryl iodides to mitigate iodide inhibition, a lesser concern for bromides.[2][5]
Lower boiling point, useful for reactions at milder temperatures.[8]
Experimental Protocol: Amination with a Generic Secondary Amine
This protocol provides a starting point for the amination of (2-Bromophenyl)(cyclobutyl)methanone with a representative secondary amine (e.g., morpholine). Note: This is a general procedure and may require optimization for different amines. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Application Notes & Protocols: Intramolecular Cyclization Strategies for the (2-Bromophenyl)(cyclobutyl)methanone Scaffold
Introduction The (2-Bromophenyl)(cyclobutyl)methanone scaffold is a versatile building block in synthetic organic chemistry. Its structure, featuring an aryl bromide and a proximate cyclobutanone moiety, is primed for in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The (2-Bromophenyl)(cyclobutyl)methanone scaffold is a versatile building block in synthetic organic chemistry. Its structure, featuring an aryl bromide and a proximate cyclobutanone moiety, is primed for intramolecular cyclization reactions to construct complex polycyclic frameworks. The resulting tetracyclic ketone core, specifically derivatives of cyclobuta[c]quinolin-4-one, is of significant interest to medicinal chemists and drug development professionals. Quinolinone-based structures are prevalent in a wide range of biologically active compounds, including antibacterial and anticancer agents.[1][2][3]
This guide provides an in-depth exploration of key cyclization strategies utilizing this scaffold. We move beyond simple procedural lists to explain the causality behind experimental choices, offering insights into reaction mechanisms and optimization. The protocols described herein are designed to be robust and serve as a foundation for further research and development. We will focus on two primary palladium-catalyzed pathways and a radical-mediated approach, each offering unique advantages for the synthesis of these valuable molecular architectures.
The intramolecular Heck reaction is a powerful and widely utilized method for forming carbon-carbon bonds to construct cyclic systems.[4] In this context, the reaction proceeds via the coupling of the aryl bromide with the enolate of the cyclobutanone, which serves as the alkene equivalent. This pathway is highly reliable for generating fused ring systems under mild conditions, demonstrating high functional group tolerance.[4]
Reaction Mechanism: A Catalytic Journey
The currently accepted mechanism for the intramolecular Heck reaction is a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[5][6] The cycle is initiated by the in-situ generation of the active Pd(0) catalyst from a Pd(II) precursor like Palladium(II) acetate.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (2-Bromophenyl)(cyclobutyl)methanone, forming an arylpalladium(II) complex.[5]
Enolate Formation: A base deprotonates the α-carbon of the cyclobutanone, generating the corresponding enolate.
Intramolecular Carbopalladation: The palladium-bound aryl group is inserted across the double bond of the enolate in a syn-addition manner. This is the crucial ring-forming step.[5]
β-Hydride Elimination: A hydrogen atom from a carbon β to the palladium center is eliminated, forming a palladium-hydride species and regenerating the double bond within the newly formed ring system.
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
Fig 1. Mechanism of the Intramolecular Heck-Type Reaction.
Protocol: Intramolecular Heck Cyclization
This protocol is adapted from general procedures for intramolecular Heck reactions of aryl bromides.[7] Optimization may be required depending on the specific purity of the starting material and desired scale.
Materials:
(2-Bromophenyl)(cyclobutyl)methanone
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Bromophenyl)(cyclobutyl)methanone (1.0 equiv).
Add potassium carbonate (2.0 equiv) and triphenylphosphine (0.1 equiv).
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1 M.
Degas the solution by bubbling argon through it for 15 minutes.
Add Palladium(II) acetate (0.05 equiv) to the flask.
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
Wash the organic layer with water (3x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired tetracyclic ketone.
Component
Molar Equiv.
Role
Causality for Choice
(2-Bromophenyl)(cyclobutyl)methanone
1.0
Substrate
Contains both the aryl halide and the ketone for cyclization.
Pd(OAc)₂
0.05
Catalyst Precursor
A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[5]
PPh₃
0.1
Ligand
Stabilizes the Pd(0) species, prevents palladium black precipitation, and modulates reactivity.
K₂CO₃
2.0
Base
Essential for generating the cyclobutanone enolate and for neutralizing the HBr formed during the catalytic cycle to regenerate Pd(0).[5][6]
DMF
~0.1 M
Solvent
A polar aprotic solvent that effectively dissolves the reactants and salts, and is stable at high temperatures.
A more recent and innovative approach involves a palladium-catalyzed borylative cyclization of α-(2-bromoaryl) ketones.[8] This elegant cascade reaction leads to the formation of unique boron-containing tricyclic fused-ring compounds (1,2-benzoxaborinines), which can serve as versatile intermediates for further functionalization.
Reaction Mechanism: A Boron-Incorporating Cascade
The proposed mechanism deviates significantly from the classical Heck reaction.[8]
Oxidative Addition: As before, Pd(0) undergoes oxidative addition to the aryl bromide to form an arylpalladium(II) intermediate.
Ligand Exchange & Transmetalation: The palladium complex undergoes ligand exchange with the base (e.g., Cs₂CO₃) and then transmetalation with a diboron reagent like bis(neopentyl glycolato)diboron (B₂neop₂). This step replaces the bromide with a boryl group on the palladium.
Reductive Elimination: Reductive elimination from the arylpalladium(II)-boryl complex yields an arylboronate ester intermediate.
Deprotonative Intramolecular Cyclization: The base then facilitates a deprotonation at the α-position of the ketone, triggering an intramolecular cyclization where the enolate attacks the boron atom, displacing a neopentyl glycolato group to form the final 1,2-benzoxaborinine product.[8]
Fig 2. Pathway of Palladium-Catalyzed Borylative Cyclization.
Protocol: Borylative Cyclization
This protocol is based on the system developed by Miyamoto, Yamauchi, and colleagues.[8]
Materials:
(2-Bromophenyl)(cyclobutyl)methanone
Bis(neopentyl glycolato)diboron (B₂neop₂)
Palladium(II) acetate (Pd(OAc)₂)
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Cesium carbonate (Cs₂CO₃)
1,4-Dioxane, anhydrous
Procedure:
In an oven-dried vial equipped with a magnetic stir bar, combine (2-Bromophenyl)(cyclobutyl)methanone (1.0 equiv), B₂neop₂ (1.2 equiv), Pd(OAc)₂ (0.05 equiv), dppf (0.1 equiv), and Cs₂CO₃ (3.0 equiv).
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
Add anhydrous 1,4-dioxane (to ~0.2 M concentration) via syringe.
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the 1,2-benzoxaborinine product.
Component
Molar Equiv.
Role
Causality for Choice
B₂neop₂
1.2
Boron Source
An air-stable, solid diboron reagent that is effective in palladium-catalyzed borylation reactions.[8]
Pd(OAc)₂
0.05
Catalyst Precursor
Common and reliable Pd(II) source.
dppf
0.1
Ligand
A "bite angle" ligand known to promote reductive elimination, which is key for forming the borylated intermediate.[8]
Cs₂CO₃
3.0
Base
A strong, non-nucleophilic base required for both the transmetalation and the final deprotonative cyclization steps.[8]
1,4-Dioxane
~0.2 M
Solvent
An appropriate solvent for palladium catalysis, stable at the reaction temperature.
Strategy 3: Radical-Mediated Cyclization
Radical cyclizations offer a complementary approach to transition metal-catalyzed methods.[9] These reactions proceed through highly reactive radical intermediates and are particularly effective for constructing sterically congested structures.[10][11] For the (2-Bromophenyl)(cyclobutyl)methanone scaffold, an aryl radical can be generated from the C-Br bond, which then undergoes an intramolecular addition to the enol form of the ketone.
Reaction Mechanism: A Free-Radical Cascade
The process is typically initiated by a radical initiator and involves a chain reaction mechanism.
Initiation: A radical initiator (e.g., AIBN) thermally decomposes to generate initial radicals. These radicals react with a mediator, such as tributyltin hydride (Bu₃SnH), to produce a tributyltin radical (Bu₃Sn•).
Propagation (Chain Transfer): The tributyltin radical abstracts the bromine atom from the substrate to generate an aryl radical and tributyltin bromide (Bu₃SnBr).
Cyclization: The newly formed aryl radical undergoes a 5-exo-trig cyclization, attacking the double bond of the ketone's enol tautomer. This is generally a rapid and irreversible step.[9]
Propagation (H-Atom Transfer): The resulting stabilized radical intermediate abstracts a hydrogen atom from a new molecule of Bu₃SnH to yield the final tetracyclic product and regenerate the Bu₃Sn• radical, which continues the chain reaction.
Fig 3. Radical Chain Mechanism using a Tin Hydride Mediator.
Protocol: Tin-Mediated Radical Cyclization
Safety Note: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Modern, less toxic alternatives like silanes (e.g., PhSiH₃) can often be substituted.[10]
Materials:
(2-Bromophenyl)(cyclobutyl)methanone
Tributyltin hydride (Bu₃SnH)
Azobisisobutyronitrile (AIBN)
Toluene, anhydrous and degassed
Procedure:
Dissolve (2-Bromophenyl)(cyclobutyl)methanone (1.0 equiv) and a catalytic amount of AIBN (0.1 equiv) in degassed toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
Heat the solution to reflux (approx. 110 °C).
Using a syringe pump, add a solution of tributyltin hydride (1.2 equiv) in degassed toluene slowly over 4-6 hours. The slow addition maintains a low concentration of the hydride, minimizing premature reduction of the aryl bromide.
After the addition is complete, continue refluxing for an additional 2 hours.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction to room temperature and concentrate under reduced pressure.
The crude product can be partially purified by dissolving it in acetonitrile and washing with hexane to remove the bulk of the tin byproducts. The acetonitrile layer is then concentrated.
Further purify the product by flash column chromatography on silica gel.
Component
Molar Equiv.
Role
Causality for Choice
Bu₃SnH
1.2
Mediator / H-Atom Donor
The classic reagent for generating aryl radicals from aryl halides and serving as the hydrogen source to complete the cycle.[9]
AIBN
0.1
Radical Initiator
Decomposes at a predictable rate upon heating to initiate the radical chain process.
Toluene
~0.05 M
Solvent
A non-polar solvent suitable for radical reactions that can be heated to the required temperature for AIBN decomposition.
Summary and Outlook
The (2-Bromophenyl)(cyclobutyl)methanone scaffold is a gateway to valuable and complex polycyclic ketone structures. We have detailed three powerful synthetic strategies for its intramolecular cyclization.
The Intramolecular Heck Reaction represents a robust and well-established method for this transformation, benefiting from the vast literature on palladium catalysis.
The Borylative Cyclization offers a novel and exciting route to boron-containing heterocycles, which are valuable synthetic intermediates for further diversification, for instance, through Suzuki-Miyaura cross-coupling reactions.
Radical Cyclization provides a complementary, metal-free (in the main cycle) approach that is effective for building complex carbon skeletons.
The choice of method will depend on the desired final product, functional group compatibility, and available laboratory resources. Each of these pathways provides researchers, scientists, and drug development professionals with a reliable set of tools for leveraging this versatile scaffold in the synthesis of next-generation chemical entities.
References
Palladium-catalyzed chemoselective intramolecular cyclization of 2-bromoaryl alkenenitriles. Science of Synthesis.
Stereoselective Cyclization of (2-Bromophenyl)- and (2-1odophenyl)alkynes Catalyzed by Palladium(0) Complexes. Journal of the American Chemical Society.
Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines. Organic Letters. [Link]
SYNTHESIS OF ALKALOIDS USING RADICAL CYCLIZATIONS. HETEROCYCLES. [Link]
Palladium-Catalyzed Carbocyclization of Alkynyl Ketones Proceeding through a Carbopalladation Pathway. Angewandte Chemie International Edition. [Link]
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI. [Link]
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Química Nova.
Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Organic Chemistry Portal. [Link]
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. [Link]
Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Journal of the American Chemical Society.
Radical Cyclization of Alkene-Tethered Ketones Initiated by Hydrogen-Atom Transfer. Angewandte Chemie International Edition. [Link]
Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds. [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia. [Link]
Technical Support Center: Optimizing the Synthesis of (2-Bromophenyl)(cyclobutyl)methanone
Welcome to the technical support center for the synthesis of (2-Bromophenyl)(cyclobutyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (2-Bromophenyl)(cyclobutyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this important ketone intermediate.
The primary and most direct synthetic route to (2-Bromophenyl)(cyclobutyl)methanone is through a Friedel-Crafts acylation reaction. This involves the reaction of bromobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and purity. This guide will provide a detailed analysis of these issues and offer field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Question: My Friedel-Crafts acylation reaction for (2-Bromophenyl)(cyclobutyl)methanone is resulting in a very low yield, or in some cases, no product at all. What are the common causes and how can I rectify this?
Answer: Low or non-existent yields in this synthesis are typically traced back to a few critical factors related to the reactants, catalyst, and reaction conditions.
Catalyst Inactivity due to Moisture: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout the experiment.
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, and handle reagents in an inert atmosphere, such as under a nitrogen or argon blanket.
Insufficient Catalyst Loading: A common pitfall in Friedel-Crafts acylation is underestimating the amount of catalyst required. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1] This means that a stoichiometric amount, or even a slight excess, of the catalyst relative to the acylating agent is often necessary to drive the reaction to completion.
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the cyclobutanecarbonyl chloride.
Deactivated Aromatic Ring: The bromine atom on the bromobenzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[1][2] While this deactivation is not as strong as groups like nitro (-NO₂), it can still hinder the reaction.
Solution: Employing a more reactive acylating agent or a stronger Lewis acid catalyst can sometimes overcome this. However, a more practical approach is to ensure optimal reaction conditions (temperature, reaction time) to favor the acylation.
Reaction Temperature: Friedel-Crafts acylations are often exothermic. If the temperature is not carefully controlled, side reactions can occur, leading to the formation of undesired byproducts and a decrease in the yield of the target molecule.
Solution: The reaction should be initiated at a low temperature (e.g., 0 °C) by slowly adding the acyl chloride to the mixture of bromobenzene and the Lewis acid catalyst. The reaction can then be allowed to slowly warm to room temperature.
Issue 2: Formation of Multiple Products and Isomeric Impurities
Question: My crude reaction mixture shows multiple spots on a TLC plate, indicating the presence of several products. What are these likely byproducts, and how can I minimize their formation?
Answer: The formation of multiple products is a frequent challenge in the Friedel-Crafts acylation of substituted benzenes.
Isomer Formation: The primary byproduct in the acylation of bromobenzene is the para-isomer, (4-bromophenyl)(cyclobutyl)methanone. The bromine atom is an ortho-, para-directing group. While the ortho-position is sterically hindered by the bromine atom, some amount of the para-acylated product is almost always formed.
Solution: Lowering the reaction temperature can sometimes improve the regioselectivity, favoring the formation of the ortho-isomer to some extent. However, complete suppression of the para-isomer is difficult. Purification by column chromatography is typically necessary to separate the isomers.
Polyacylation: While the acyl group is deactivating, making the product less reactive than the starting material, polyacylation can still occur under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the acylating agent).[2]
Solution: Use a stoichiometric amount or a slight excess of bromobenzene relative to the cyclobutanecarbonyl chloride. Maintain careful temperature control and monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain a pure sample of (2-Bromophenyl)(cyclobutyl)methanone from the crude reaction mixture. What are the most effective purification strategies?
Answer: The crude product from a Friedel-Crafts acylation is rarely pure and requires careful purification to remove unreacted starting materials, the isomeric byproduct, and catalyst residues.
Work-up Procedure: A proper aqueous work-up is crucial. The reaction mixture should be quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes and move the aluminum salts into the aqueous layer.
Column Chromatography: This is the most effective method for separating the desired ortho-isomer from the para-isomer and other non-polar impurities.
Recommended Conditions:
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes) is typically effective.
Recrystallization: If the purified product obtained after column chromatography is a solid and still contains minor impurities, recrystallization can be an effective final purification step.
Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane can be a good starting point for solvent screening.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to (2-Bromophenyl)(cyclobutyl)methanone that might offer better yields or selectivity?
A1: Yes, while Friedel-Crafts acylation is the most direct route, other methods can be considered, especially if issues with regioselectivity or functional group tolerance are persistent.
Grignard Reaction: An alternative approach involves the reaction of 2-bromobenzonitrile with cyclobutylmagnesium bromide, followed by acidic hydrolysis of the resulting imine. Another Grignard route is the reaction of 2-bromobenzaldehyde with cyclobutylmagnesium bromide to form a secondary alcohol, which is then oxidized to the desired ketone.[3][4][5] This multi-step sequence can sometimes offer better overall yields and avoids the issue of isomeric byproducts inherent to Friedel-Crafts acylation.
Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions have emerged as a powerful tool for the synthesis of aryl ketones.[6][7][8] This would involve the coupling of a 2-bromophenylboronic acid derivative with a cyclobutanecarbonyl derivative (like an acyl chloride). This method offers excellent functional group tolerance and high regioselectivity.[7]
Q2: Can I use other Lewis acids besides aluminum chloride?
A2: While aluminum chloride is the most common and cost-effective Lewis acid for Friedel-Crafts acylation, others can be used. Ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also known to catalyze these reactions. In some cases, a different Lewis acid might offer improved selectivity or milder reaction conditions. However, a stoichiometric amount is still generally required.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. A suitable eluent system (e.g., 10-20% ethyl acetate in hexanes) should be used to achieve good separation between the starting materials (bromobenzene and cyclobutanecarbonyl chloride) and the product. The disappearance of the limiting reagent (typically the acyl chloride) and the appearance of the product spot can be used to determine the reaction's endpoint.
Experimental Protocols
Optimized Protocol for Friedel-Crafts Acylation Synthesis of (2-Bromophenyl)(cyclobutyl)methanone
Hexanes and Ethyl acetate for column chromatography
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
Add anhydrous dichloromethane via syringe, and cool the resulting suspension to 0 °C in an ice bath.
To the stirred suspension, add bromobenzene (1.0 equivalent) dropwise.
Add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (2-Bromophenyl)(cyclobutyl)methanone.
Data Presentation
Parameter
Recommended Value
Rationale
Reactant Ratio
1.0 eq. Bromobenzene
Ensures complete consumption of the acylating agent.
1.1 eq. Cyclobutanecarbonyl Chloride
Slight excess to drive the reaction.
1.2 eq. Aluminum Chloride
Stoichiometric excess to account for complexation with the product.[1]
Temperature
0 °C to Room Temperature
Controls the exothermic reaction and minimizes side products.
Reaction Time
2-4 hours
Typically sufficient for completion; monitor by TLC.
Visualizations
Caption: Reaction mechanism for the Friedel-Crafts acylation synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Taylor & Francis Online. (2022, May 3). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. Retrieved from [Link]
ACS Publications. (2016, March 5). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. Retrieved from [Link]
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
ACS Publications. (n.d.). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Retrieved from [Link]
PMC. (n.d.). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Retrieved from [Link]
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
PMC. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
ACS Publications. (2011, March 25). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
Asian Journal of Chemistry. (2008).
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
ResearchGate. (2006, May). Synthesis and Crystal Structure of (2Hydroxy5-methylphenyl)-(2-bromophenyl)methanone. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
YouTube. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. Retrieved from [Link]
YouTube. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
Google Patents. (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
Google Patents. (2013, December 11). CN103435439A - Preparation method of bromomethyl cyclobutane.
Organic Syntheses Procedure. (n.d.). Preparation of Cyclobutenone. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
Technical Support Center: Navigating Steric Hindrance in 2-Bromophenyl Ketone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in reactions involving 2-bromophenyl ketones. The principles and protocols outlined herein are designed to enhance reaction efficiency, minimize side-product formation, and ensure the successful synthesis of your target molecules.
Introduction: The Challenge of the ortho-Bromo Substituent
The 2-bromophenyl ketone scaffold is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds like benzofurans. However, the proximity of the bromo and acyl groups introduces significant steric congestion around the reactive centers. This steric hindrance can impede catalyst-substrate interactions, slow down reaction rates, and promote undesired side reactions. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during reactions with 2-bromophenyl ketones in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a 2-bromophenyl ketone is sluggish or fails completely. What are the likely causes and how can I fix it?
Answer:
This is a classic issue stemming from steric hindrance around the palladium center. The bulky ortho-bromo and acyl groups can prevent the catalyst from efficiently undergoing oxidative addition, which is often the rate-limiting step.
Causality: The catalytic cycle of many cross-coupling reactions requires the palladium catalyst to insert into the carbon-bromine bond. The steric bulk of the adjacent ketone group can physically block this approach.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered cross-coupling.
Solutions:
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need to employ bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands".[1] These ligands promote the formation of a highly active, coordinatively unsaturated palladium center that can more easily access the sterically congested aryl bromide.[1]
Ligand Type
Examples
Rationale
Bulky, Electron-Rich Phosphines
SPhos, XPhos, RuPhos
Increase electron density on Pd, facilitating oxidative addition. Their bulkiness promotes reductive elimination.
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Strong sigma-donors that form stable, highly active palladium complexes.
Optimize the Base and Solvent:
Base: Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to avoid side reactions with the ketone functionality.[2][3] Ensure the base is finely powdered and dry.
Solvent: Polar aprotic solvents like 1,4-dioxane, toluene, or DMF are generally effective. Using a mixture, such as dioxane/water, can be beneficial for Suzuki couplings.[4]
Increase Reaction Temperature: Higher temperatures (80-120 °C) can provide the necessary activation energy to overcome the steric barrier.[1][4]
Question 2: I am attempting a nucleophilic substitution at the benzylic position (α to the carbonyl), but I'm observing low yields and significant side products. What is happening?
Answer:
Nucleophilic substitution reactions at the α-position of 2-bromophenyl ketones are highly sensitive to steric hindrance. The reaction can be impeded, and competing elimination or rearrangement pathways may become dominant.
Causality: The Sₙ2 reaction pathway is strongly affected by steric bulk around the electrophilic carbon.[5][6] The ortho-bromo group can hinder the backside attack of the nucleophile. Furthermore, under basic conditions, enolate formation can compete with substitution.
Solutions:
Favor Sₙ2 Conditions:
Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the nucleophilicity of the attacking species.[4][7]
Temperature: Keep the temperature as low as reasonably possible to disfavor the competing E2 elimination reaction.[4]
Consider Alternative Mechanisms: If direct Sₙ2 is failing, explore pathways that circumvent the steric issue. For instance, in the synthesis of 2-substituted benzofurans, an intramolecular cyclization following an initial reaction is a common strategy.[8][9][10]
Question 3: My Grignard reaction with a 2-bromophenyl ketone is giving me a mixture of products, including the starting material and a reduced alcohol. How can I improve the yield of the desired tertiary alcohol?
Answer:
Grignard reactions with sterically hindered ketones are prone to side reactions.[11][12] The Grignard reagent can act as a base or a reducing agent instead of a nucleophile.
Causality:
Enolization: The Grignard reagent can deprotonate the α-carbon, forming an enolate. Upon workup, this regenerates the starting ketone.[12]
Reduction: If the Grignard reagent has a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a cyclic transition state, resulting in a secondary alcohol.[11][12]
Troubleshooting Diagram:
Caption: Competing pathways in Grignard reactions with hindered ketones.
Solutions:
Use a More Reactive Organometallic Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, which can favor the desired addition reaction.
Employ Cerium(III) Chloride (Luche Reduction Conditions): Adding anhydrous CeCl₃ to the reaction can increase the nucleophilicity of the organometallic reagent and suppress enolization.
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity and favor the desired nucleophilic addition pathway.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I selectively react at the ketone or the aryl bromide?
A1: Yes, the two functional groups have orthogonal reactivity. The ketone is an electrophilic center susceptible to nucleophiles like Grignard reagents or reducing agents (e.g., NaBH₄). The aryl bromide is unreactive towards these reagents but is an excellent handle for palladium-catalyzed cross-coupling reactions.
Q2: I want to form the enolate of a 2-bromophenyl ketone. Should I be concerned about regioselectivity?
A2: If the ketone is unsymmetrical (e.g., 2-bromopropiophenone), you will need to consider regioselectivity. The formation of the kinetic versus the thermodynamic enolate is a key consideration.
Kinetic Enolate: Favored by strong, bulky, non-nucleophilic bases like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).[13][14] The base will preferentially abstract the less sterically hindered proton.
Thermodynamic Enolate: Favored by weaker bases (e.g., NaH, NaOEt) at higher temperatures, which allows for equilibration to the more stable, more substituted enolate.[13][14]
Q3: Are there any specific safety considerations when working with 2-bromophenyl ketones?
A3: Beyond standard laboratory safety protocols, be aware that α-haloketones can be lachrymators and skin irritants. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 3: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromophenyl Ketone
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a sterically hindered 2-bromophenyl ketone.
Materials:
2-Bromophenyl ketone (1.0 eq)
Arylboronic acid (1.2 - 1.5 eq)
Pd₂(dba)₃ (2 mol%)
SPhos (4 mol%)
K₃PO₄ (3.0 eq, finely ground)
1,4-Dioxane/Water (4:1 mixture, degassed)
Schlenk flask or sealed vial
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromophenyl ketone, arylboronic acid, and K₃PO₄.
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
Add the degassed dioxane/water solvent mixture via syringe.
Seal the flask and purge the headspace with inert gas for 10-15 minutes.
Heat the reaction mixture to 90-110 °C with vigorous stirring.[1]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Intramolecular Cyclization to form a 2-Substituted Benzofuran
This protocol is adapted from palladium-catalyzed syntheses of benzofurans from related ortho-haloaryl ketones.[8]
Materials:
2-Bromophenyl acetyl ketone (or similar β-diketone precursor) (1.0 eq)
To an oven-dried Schlenk flask under an inert atmosphere, add the 2-bromophenyl acetyl ketone, Cs₂CO₃, Pd₂(dba)₃, and IPr·HCl.
Add degassed o-xylene.
Heat the mixture to 100-120 °C with vigorous stirring.
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
Once complete, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and purify by column chromatography to yield the 2-substituted benzofuran.
References
Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. ResearchGate. Available from: [Link]
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. Available from: [Link]
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available from: [Link]
Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. Available from: [Link]
Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Hartwig Group. Available from: [Link]
Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. PubMed. Available from: [Link]
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available from: [Link]
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Available from: [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available from: [Link]
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available from: [Link]
Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]
Nickel-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aryl Ketones for the Synthesis of Benzofuran Derivatives. Thieme. Available from: [Link]
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]
Grignard Reaction. Organic Chemistry Portal. Available from: [Link]
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]
Alkylation of Enolates. Organic Chemistry Tutor. Available from: [Link]
Steric Hindrance. ChemTalk. Available from: [Link]
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. ResearchGate. Available from: [Link]
Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
22.8: Alkylation of Enolate Ions. Chemistry LibreTexts. Available from: [Link]
Enolates. Organic Chemistry - Jack Westin. Available from: [Link]
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available from: [Link]
STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES. Georgia Institute of Technology. Available from: [Link]
III Enolate Chemistry. University of Bath. Available from: [Link]
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available from: [Link]
Grignard Reaction - Common Conditions. The University of Texas at Austin. Available from: [Link]
Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. PMC. Available from: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available from: [Link]
Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available from: [Link]
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. Available from: [Link]
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Available from: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available from: [Link]
Exceptions in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]
preventing cyclobutane ring opening during ketone synthesis
A Guide to Preventing Ring Opening and Other Side Reactions Welcome to the Technical Support Center for chemists engaged in the synthesis of cyclobutyl ketones. This resource, designed for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Ring Opening and Other Side Reactions
Welcome to the Technical Support Center for chemists engaged in the synthesis of cyclobutyl ketones. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with strained four-membered ring systems. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve your synthetic goals while maintaining the integrity of the cyclobutane ring.
The inherent ring strain in cyclobutanes, a combination of angle and torsional strain, makes them both valuable synthetic intermediates and prone to undesired ring-opening reactions.[1][2] This guide is structured to address the common challenges encountered during the synthesis of ketones on a cyclobutane scaffold, offering explanations for the underlying mechanisms and actionable protocols to mitigate these issues.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific experimental challenges.
Problem 1: My reaction to form a cyclobutyl ketone is resulting in a mixture of products, including a significant amount of a linear ketone. How can I prevent this ring opening?
Answer:
The observation of a linear ketone byproduct is a classic indication of cyclobutane ring cleavage. This is often driven by the release of ring strain, which is approximately 26 kcal/mol for cyclobutane.[3] The specific mechanism of ring opening depends heavily on the reaction conditions and the reagents employed.
Underlying Causes and Mechanistic Considerations:
Acid-Catalyzed Ring Opening: Protic or Lewis acids can protonate the carbonyl oxygen, making the adjacent cyclobutane ring carbons more electrophilic and susceptible to nucleophilic attack, which can initiate ring cleavage.
Base-Catalyzed Ring Opening: Strong bases can deprotonate the α-carbon, forming an enolate. Under harsh conditions, this can trigger rearrangements or cleavage, particularly in substituted cyclobutanones. Computational studies on cyclobutane-1,2-dione have shown that while ring contraction is favored, ring-opening pathways can become accessible under certain conditions.[4]
Thermal Instability: High reaction temperatures can provide the activation energy needed for electrocyclic ring opening, especially in unsaturated cyclobutene systems which can open to form butadienes.[5] While saturated cyclobutanes are more stable, elevated temperatures can still promote cleavage, particularly if radical pathways are accessible.
Oxidative Cleavage: Certain oxidizing agents can cleave the cyclobutane ring, especially in the presence of adjacent functional groups like hydroxyls. For instance, the oxidation of tertiary cyclobutanols can lead to 1,4-diketones through ring cleavage.[6]
Preventative Measures and Protocols:
To minimize ring opening, a careful selection of reagents and optimization of reaction conditions are paramount.
Table 1: Recommended Reagents and Conditions to Minimize Ring Opening
Friedel-Crafts Acylation to form an Aryl Cyclobutyl Ketone
Strong Lewis acids (e.g., AlCl₃) at elevated temperatures
Milder Lewis acids (e.g., ZnCl₂, FeCl₃) at lower temperatures
Reduces the electrophilicity of the carbocation intermediate, minimizing rearrangements.
Alkylation of a Cyclobutanone Enolate
Strong, non-hindered bases at high temperatures
LDA or KHMDS at low temperatures (e.g., -78 °C)
Favors kinetic enolate formation and reduces the likelihood of competing rearrangement pathways.[7]
Protocol: Oxidation of a Secondary Cyclobutyl Alcohol to a Cyclobutyl Ketone using Dess-Martin Periodinane (DMP)
This protocol provides a mild method for the oxidation of a secondary alcohol on a cyclobutane ring to the corresponding ketone, minimizing the risk of ring opening.
Step 1: Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary cyclobutyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
Step 2: Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature.
Step 3: Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Step 4: Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.
Step 5: Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Problem 2: I am attempting a Grignard reaction with a cyclobutanecarboxaldehyde, but I am getting low yields and a complex mixture of byproducts.
Answer:
Grignard reactions with carbonyl compounds on a cyclobutane ring can be challenging due to the high reactivity of the organometallic reagent, which can lead to side reactions.
Underlying Causes:
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde to form an enolate. This is a non-productive pathway that consumes the starting material.
Ring Strain-Induced Reactivity: The inherent strain of the cyclobutane ring can sometimes facilitate unexpected reaction pathways, especially with highly reactive nucleophiles.
Troubleshooting and Alternative Approaches:
Use of Milder Organometallic Reagents: Consider using an organocerium reagent (prepared by treating the Grignard reagent with CeCl₃). These reagents are less basic and more nucleophilic, which can suppress enolization and favor the desired 1,2-addition.
Low-Temperature Conditions: Performing the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity of the Grignard reagent and improve the selectivity of the reaction.
Workflow for Optimizing Organometallic Additions to Cyclobutyl Carbonyls
Caption: Decision workflow for troubleshooting Grignard reactions.
Problem 3: My attempt to perform a Baeyer-Villiger oxidation on a cyclobutyl ketone is not proceeding as expected. Is the cyclobutyl group prone to migration?
Answer:
The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters. Fortunately, in the context of cyclobutyl ketones, the cyclobutyl group has a low migratory aptitude compared to other alkyl or aryl groups.[7] This means it is less likely to migrate, and the oxygen atom will typically insert on the other side of the carbonyl group.
Potential Issues and Solutions:
Steric Hindrance: If the non-cyclobutyl side of the ketone is sterically hindered, this can slow down the reaction. In such cases, longer reaction times or slightly elevated (but still controlled) temperatures may be necessary.
Reagent Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. If you are facing issues, ensure the quality of your m-CPBA, as it can degrade over time.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of the cyclobutane ring?
A1: The instability of the cyclobutane ring arises primarily from two factors: angle strain and torsional strain.[8][9] The C-C-C bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. To alleviate some of the torsional strain from eclipsing hydrogens, the ring puckers slightly.[9] However, significant strain energy remains, making the ring susceptible to reactions that lead to its opening.[1][10]
Q2: Are there general strategies to synthesize cyclobutyl ketones while preserving the ring?
A2: Yes, several reliable methods exist. One of the most common is the [2+2] cycloaddition of a ketene or a ketene equivalent with an alkene.[3][11] This method directly forms the four-membered ring with the desired ketone functionality. Another approach involves the functionalization of pre-existing cyclobutane derivatives, such as the oxidation of cyclobutanol, as detailed in the troubleshooting section.
Q3: Can I use Friedel-Crafts acylation to attach a cyclobutanecarbonyl group to an aromatic ring?
A3: Yes, this is a viable method. However, care must be taken to use mild conditions to prevent rearrangement of the cyclobutyl group, which can be promoted by strong Lewis acids. Using a milder Lewis acid like ZnCl₂ or performing the reaction at a low temperature can help to avoid this side reaction.
Q4: How does the presence of unsaturation within the cyclobutane ring affect its stability during ketone synthesis?
A4: The presence of a double bond, creating a cyclobutene ring, significantly increases the ring strain and makes it much more susceptible to ring opening.[5] Cyclobutenes can undergo thermal electrocyclic ring opening to form conjugated dienes.[12][13] Therefore, any synthetic step on a cyclobutenyl ketone must be conducted at low temperatures and with mild reagents to avoid this facile ring-opening pathway.
Q5: Are there any modern catalytic methods that are particularly well-suited for synthesizing complex cyclobutyl ketones?
A5: Recent advances in catalysis have provided new tools for the synthesis of functionalized cyclobutanes. For example, palladium-catalyzed C-H functionalization strategies have been developed to introduce substituents onto a pre-existing cyclobutane ring.[14][15][16] Additionally, Lewis acid-catalyzed reactions of bicyclobutanes have emerged as a powerful method for the stereocontrolled synthesis of highly substituted cyclobutanes that can be precursors to cyclobutyl ketones.[17][18]
References
Chen, G., Shaughnessy, C., & Diao, T. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. Available at: [Link]
Zimmerman, H. E., & Thyagarajan, B. S. (1961). Oxidative cleavage of tertiary cyclobutanols. A new synthetic approach to 1,4-ketols and 1,4-diketones. Canadian Journal of Chemistry. Available at: [Link]
Lambert, T. H., & Lu, G. (2021). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society. Available at: [Link]
Fabian, J. (2011). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
Kallel, E. A., & Houk, K. N. (2010). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. Journal of the American Chemical Society. Available at: [Link]
Li, Y., et al. (2022). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters. Available at: [Link]
Sivakumar, G., & Ananthavel, S. P. (2016). Competitive and Cooperative Torquoselectivity in the thermal ring opening of cyclobutene: A density functional insight. Journal of Chemical Sciences. Available at: [Link]
LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]
University of Bristol. Molecules with Rings. Available at: [Link]
Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Available at: [Link]
Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. Available at: [Link]
Ohta, S., et al. (2021). Oxidative β-Cleavage of Fused Cyclobutanols Leading to Hydrofuran-Fused Polycyclic Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
Ohta, S., et al. (2021). Oxidative β-Cleavage of Fused Cyclobutanols Leading to Hydrofuran-Fused Polycyclic Aromatic Compounds. Kyoto University Research Information Repository. Available at: [Link]
Wikipedia. (2023). Ring strain. Available at: [Link]
Zukerman-Schpector, J., et al. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. CONICET Digital. Available at: [Link]
Nishiyama, H., et al. (2003). Theoretical and Experimental Studies on the Thermal Ring-Opening Reaction of Cyclobutene Having a Stannyl Substituent at the 3-Position. The Journal of Organic Chemistry. Available at: [Link]
Takeda, K. (2014). Cyclobutene Ring Opening Reactions. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. Available at: [Link]
Gil, S. G., et al. (2023). Mo-catalyzed oxidative cleavage of cis-cyclobutane-1,2-diols. ResearchGate. Available at: [Link]
Pac, C., et al. (1989). Cleavage of the cyclobutane ring by γ radiolysis of cyclobutadiindenes and related cyclobutanes. INIS-IAEA. Available at: [Link]
Curry, M. J., & Stevens, I. D. R. (1980). The thermal ring opening of 3,3-disubstituted cyclobutenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
Wang, Y., et al. (2022). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]
Chen, G., Shaughnessy, C., & Diao, T. (2022). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: [Link]
Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]
Merner, B. L., et al. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. Available at: [Link]
Gfeller, P., et al. (2022). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. ResearchGate. Available at: [Link]
Chen, G., Shaughnessy, C., & Diao, T. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: [Link]
D'annibale, A., & Trogolo, C. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
Fletcher, S. P., et al. (2020). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. ResearchGate. Available at: [Link]
Procter, D. J., et al. (2022). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Catalysis. Available at: [Link]
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2024). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. Available at: [Link]
Wang, Q., & Zhu, C. (2020). Radical-Mediated Ring-Opening Functionalization of Cyclobutanols: A Shortcut to γ-Substituted Ketones. ResearchGate. Available at: [Link]
Technical Support Center: Purification of (2-Bromophenyl)(cyclobutyl)methanone Oil
An in-depth guide to the purification of (2-Bromophenyl)(cyclobutyl)methanone oil, designed for researchers, scientists, and drug development professionals. Welcome to the technical support center for the purification of...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the purification of (2-Bromophenyl)(cyclobutyl)methanone oil, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the purification of (2-Bromophenyl)(cyclobutyl)methanone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome the unique challenges presented by this oily product. This guide is structured to help you troubleshoot common issues and select the most effective purification strategy for your specific needs.
(2-Bromophenyl)(cyclobutyl)methanone is a key intermediate in various synthetic pathways. Its oily nature at room temperature often precludes simple recrystallization, necessitating more advanced purification techniques. The most common route to its synthesis is the Friedel-Crafts acylation of bromobenzene with cyclobutanecarbonyl chloride.[1] This reaction is prone to generating specific impurities that must be effectively removed to ensure the quality of the final product.
Troubleshooting Guide
This section addresses the most common issues encountered during the purification of (2-Bromophenyl)(cyclobutyl)methanone.
Problem / Observation
Potential Cause(s)
Recommended Solution(s) & Rationale
Crude product is a dark, viscous oil.
1. Residual Friedel-Crafts catalyst (e.g., AlCl₃) complexes.[2] 2. High-boiling point solvent residue (e.g., dichlorobenzene). 3. Thermal degradation products from the reaction.
1. Aqueous Workup: Perform a thorough aqueous workup. Quench the reaction mixture with ice-cold dilute HCl to break up catalyst complexes, followed by washes with water, saturated NaHCO₃ solution, and brine. 2. Solvent Removal: Ensure complete removal of the reaction solvent under reduced pressure. For high-boiling solvents, consider Kugelrohr or short-path distillation.
Multiple spots on TLC, including one at the baseline.
1. Unreacted starting materials (bromobenzene, cyclobutanecarbonyl chloride). 2. Formation of the isomeric product, (4-bromophenyl)(cyclobutyl)methanone.[3] 3. Highly polar byproducts or baseline "gunk".
1. Flash Column Chromatography: This is the most effective method to separate components with different polarities.[4] A hexane/ethyl acetate gradient is typically effective. 2. Aqueous Wash: A water wash will remove any hydrolyzed cyclobutanecarboxylic acid.
Product appears pure by TLC but has a yellow/brown tint.
1. Trace amounts of highly conjugated impurities. 2. Oxidation or degradation products.
1. Charcoal Treatment: Dissolve the oil in a suitable solvent (e.g., dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through Celite. 2. Vacuum Distillation: If the product is thermally stable, distillation can separate it from non-volatile colored impurities.[5][6]
Low recovery after column chromatography.
1. Product is too non-polar and elutes with the solvent front. 2. Product is too polar and remains on the column. 3. Product is volatile and evaporates during solvent removal.
1. Adjust Eluent: Start with a less polar eluent system (e.g., 100% hexane) and gradually increase polarity. 2. Adjust Eluent: Use a more polar solvent system or add a small percentage of a more polar solvent like methanol to the eluent. 3. Careful Evaporation: Remove the solvent at a lower temperature and pressure using a rotary evaporator.
Product co-elutes with an impurity.
1. Impurity has a very similar polarity to the desired product (e.g., the 4-bromo isomer).
1. Optimize Chromatography: Use a shallower solvent gradient. Try a different solvent system (e.g., dichloromethane/hexane or toluene/ethyl acetate) to alter selectivity. 2. Consider Preparative HPLC: For very difficult separations, reverse-phase HPLC may provide the necessary resolution.[7]
Core Purification Methodologies
The choice of purification method is dictated by the nature and quantity of impurities, as well as the scale of the reaction.
Flash Column Chromatography
This is the most versatile and commonly used method for purifying oily products like (2-Bromophenyl)(cyclobutyl)methanone.[4][8]
Causality & Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[8] Less polar compounds have a weaker affinity for the polar silica gel and travel up the column faster with a non-polar eluent, while more polar compounds are retained longer.
Detailed Protocol:
Column Preparation: Select a column of appropriate size. A good rule of thumb is a silica-to-crude-product weight ratio of 50:1 to 100:1 for difficult separations. Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).[8]
Sample Loading: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, for "dry loading," adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
Elution: Begin elution with a low-polarity mobile phase. The non-polar bromobenzene (starting material) will elute first.
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will first elute the less-polar (4-bromophenyl)(cyclobutyl)methanone isomer, followed by the desired, more polar (2-Bromophenyl)(cyclobutyl)methanone product.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Chromatography Solvent Selection
Caption: Logic for optimizing TLC solvent systems.
Vacuum Distillation
For larger scale purification or to remove non-volatile impurities, vacuum distillation is an excellent choice, provided the product is thermally stable.
Causality & Principle: Many organic compounds decompose at their atmospheric boiling points.[5] Reducing the pressure above the liquid lowers its boiling point, allowing it to distill at a temperature below its decomposition point.[6][9] This is ideal for separating the desired liquid product from non-volatile materials like salts or polymerization products.
Detailed Protocol:
Setup: Assemble a vacuum distillation apparatus (short-path or fractional) ensuring all glassware is free of cracks and joints are properly sealed. Use a magnetic stirrer bar or boiling chips for smooth boiling.[10]
Initial Purification: The crude oil should first undergo an aqueous workup to remove any non-volatile salts that could interfere with distillation.
Pressure Reduction: Slowly apply vacuum to the system, typically in the range of 1-10 mmHg.
Heating: Gently heat the distillation flask using a heating mantle.
Fraction Collection: Collect fractions based on the boiling point at the given pressure. Discard any initial low-boiling fractions (forerun), which may contain residual solvents or starting materials.
Main Fraction: Collect the main fraction corresponding to the boiling point of the pure product.
Termination: Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and potential flask implosion.
Bisulfite Adduction (Chemical Purification)
This is a specialized chemical method for separating ketones from mixtures.[11]
Causality & Principle: Aldehydes and sterically unhindered ketones react reversibly with sodium bisulfite to form a solid, water-soluble adduct.[12][13] This allows the ketone to be separated from non-carbonyl impurities via extraction or filtration. The ketone can then be regenerated by treating the adduct with a dilute acid or base.[14]
Detailed Protocol:
Adduct Formation: Dissolve the crude oil in a water-miscible solvent like methanol or DMF. Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[11]
Separation: If a precipitate forms, it can be filtered. More commonly for an oily product, the mixture is transferred to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water. The bisulfite adduct will partition into the aqueous layer.
Extraction: Separate the layers and wash the organic layer with water to ensure complete removal of the adduct. The organic layer now contains the non-ketonic impurities.
Regeneration: Combine the aqueous layers containing the adduct. Carefully add a dilute base (e.g., 10% NaOH) or acid (e.g., 10% HCl) to hydrolyze the adduct and regenerate the pure ketone.
Final Extraction: Extract the regenerated ketone from the aqueous layer using an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
General Purification Workflow
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my crude product?A: Start by analyzing your crude product with Thin Layer Chromatography (TLC). If you see multiple spots with good separation, flash column chromatography is your best choice.[4] If the product is on a large scale (>20 g) and you suspect non-volatile impurities, vacuum distillation might be more efficient.[9] If your main impurities are not ketones, a bisulfite wash could be a quick and effective preliminary purification step.[11]
Q2: My compound co-elutes with an impurity during column chromatography. What should I do?A: First, try modifying your eluent system. Switching from a hexane/ethyl acetate system to a dichloromethane/hexane or a toluene-based system can alter the selectivity and may resolve the spots. If that fails, using a finer grade of silica gel or a longer column can increase the number of theoretical plates and improve separation. For very valuable material, preparative HPLC is the ultimate solution for difficult separations.[7]
Q3: Can I use recrystallization for an oily product?A: Generally, no. Recrystallization requires the compound to be a solid at room temperature. However, sometimes an oil that is highly pure will crystallize upon standing, especially if refrigerated or scratched with a glass rod. You can also attempt to form a solid derivative (e.g., an oxime or semicarbazone), recrystallize it, and then hydrolyze it back to the pure ketone.[15]
Q4: What are the likely impurities from a Friedel-Crafts synthesis of (2-Bromophenyl)(cyclobutyl)methanone?A: The most common impurities are unreacted bromobenzene, the ortho/para directing nature of the bromo substituent leading to the (4-bromophenyl)(cyclobutyl)methanone isomer, and residual Lewis acid catalyst (e.g., AlCl₃).[2][3] Polysubstitution is less common in acylation than alkylation.[16]
Q5: How can I remove stubborn colored impurities?A: If a standard workup and chromatography do not yield a colorless product, a charcoal treatment is often effective. Dissolve your semi-purified oil in a minimal amount of a low-boiling solvent like dichloromethane, add a small scoop of activated charcoal, stir for 20 minutes, and then filter the mixture through a pad of Celite to remove the charcoal.
Technical Support Center: Strategies for Removing Unreacted 1,2-Dibromobenzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted 1,2-dibromobenzene from reaction mixtures. The following sections offer detailed troubl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted 1,2-dibromobenzene from reaction mixtures. The following sections offer detailed troubleshooting advice, frequently asked questions, and validated experimental protocols to address common purification challenges.
Physical and Chemical Properties Profile
Understanding the physicochemical properties of 1,2-dibromobenzene is the foundation for selecting an appropriate purification strategy. Its high boiling point and non-polar nature are key factors that dictate the most effective separation techniques.
Immiscible with water. Miscible with ethanol, ether, acetone, benzene, chloroform, and petroleum ether.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing residual 1,2-dibromobenzene?
A1: Given its high boiling point (224 °C)[1], the most common and effective method for removing 1,2-dibromobenzene from a less volatile product is vacuum distillation . If the desired product has a significantly different boiling point, fractional distillation can also be highly effective. For products with similar boiling points or those that are thermally sensitive, flash column chromatography is the preferred alternative.
Q2: How can I monitor the efficiency of the removal process?
A2: The removal of 1,2-dibromobenzene can be monitored using several analytical techniques:
Thin-Layer Chromatography (TLC): As a quick and easy method, TLC can visualize the separation of the non-polar 1,2-dibromobenzene from more polar products. Staining with potassium permanganate or using a UV lamp can help in visualization.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting trace amounts of volatile impurities. It can confirm the absence of 1,2-dibromobenzene in the purified product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic aromatic signals of 1,2-dibromobenzene, providing a quantitative measure of its removal.
Q3: What are the primary safety concerns when handling 1,2-dibromobenzene?
A3: 1,2-Dibromobenzene is classified as a combustible liquid and can cause skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] Keep it away from heat, sparks, and open flames.[5] In case of skin contact, wash the affected area thoroughly with soap and water.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Q1: My product has a boiling point very close to 1,2-dibromobenzene. Simple distillation is not working. What should I do?
A1: When boiling points are similar, fractional vacuum distillation is the recommended approach. The inclusion of a fractionating column (e.g., Vigreux or packed column) increases the number of theoretical plates, enhancing the separation of liquids with close boiling points. Reducing the pressure lowers the boiling points of both compounds, which can prevent thermal degradation of sensitive products and often improves separation efficiency. If this fails, flash column chromatography is the next logical step.
Q2: I'm trying to use flash chromatography, but the separation between my product and 1,2-dibromobenzene is poor (very close Rf values). How can I improve this?
A2: Poor separation on silica gel often indicates that the polarity of the eluent system is not optimal or that the compounds themselves have very similar polarities. Consider the following optimization strategies:
Solvent System Gradient: Start with a very non-polar solvent system (e.g., pure hexane or petroleum ether) to ensure the 1,2-dibromobenzene elutes quickly. Then, gradually increase the polarity by slowly introducing a more polar solvent like ethyl acetate or dichloromethane.[7] This gradient elution can effectively resolve compounds with close Rf values.
Alternative Solvents: Sometimes, changing the solvent system entirely can alter selectivity. For example, using a system based on toluene or dichloromethane instead of hexane can change the interactions with the silica surface and improve separation.[7]
Dry Loading: If your product is not highly soluble in the initial non-polar eluent, it can be loaded onto the column as a solid.[7] Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column. This technique often results in sharper bands and better separation.
Q3: My product is a solid. Is recrystallization a viable option to remove liquid 1,2-dibromobenzene?
A3: Yes, recrystallization can be an excellent and scalable method if your desired product is a solid at room temperature. The principle is to find a solvent or solvent system in which your product has high solubility at an elevated temperature but low solubility at a low temperature, while 1,2-dibromobenzene remains soluble (or liquid) at low temperatures.
Procedure: Dissolve the crude mixture in a minimum amount of a suitable hot solvent.[8] As the solution cools slowly, the solid product should crystallize out, leaving the 1,2-dibromobenzene and other soluble impurities in the mother liquor. The purified crystals can then be collected by vacuum filtration.[8]
Solvent Choice: Toluene, ethanol, or hexane could be good starting points for solvent screening.[8]
Purification Method Selection Workflow
Choosing the right purification method is critical for efficiency and yield. The following decision tree illustrates a logical workflow for selecting the optimal technique.
Caption: Decision workflow for purification method selection.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for separating 1,2-dibromobenzene from products that are thermally sensitive or have similar boiling points.
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for non-polar compounds like 1,2-dibromobenzene is a mixture of hexane and ethyl acetate. Aim for a system where your desired compound has an Rf value of approximately 0.2-0.35, and there is clear separation from the 1,2-dibromobenzene spot.[7][9]
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[10] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[10] Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[10]
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[10] Carefully add the sample solution to the top of the column. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
Elution: Begin eluting the column with the non-polar solvent system determined from your TLC analysis. Apply positive pressure using a pump or air line to achieve a steady flow.[11] The non-polar 1,2-dibromobenzene should elute first.
Fraction Collection & Analysis: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your purified product.[9]
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[8]
Protocol 2: Purification by Vacuum Distillation
This method is highly effective when the desired product is significantly less volatile than 1,2-dibromobenzene and is thermally stable.
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a connection to a vacuum pump with a cold trap. Ensure all glass joints are properly sealed with vacuum grease.
Charge the Flask: Place the crude reaction mixture into the round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
Apply Vacuum: Begin stirring and slowly apply vacuum to the system. Monitor the pressure using a manometer.
Heating: Gently heat the flask using a heating mantle. The 1,2-dibromobenzene will begin to distill as its boiling point is reached at the applied pressure. For example, at ~20 mmHg, 1,2-dibromobenzene will boil at approximately 110-112 °C.
Collect Distillate: Collect the distilled 1,2-dibromobenzene in the receiving flask. The distillation is complete when the temperature drops or when no more liquid is condensing.
Cool and Vent: Once the separation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before carefully venting the system to atmospheric pressure. The purified, less volatile product remains in the distillation flask.
References
Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,2-Dibromobenzene. Retrieved from Fisher Scientific. Link
Apollo Scientific. (2022, September 16). Safety Data Sheet: 1,2-Dibromobenzene. Retrieved from Apollo Scientific. Link
Thermo Scientific Chemicals. 1,2-Dibromobenzene, 98%. Retrieved from Fisher Scientific. Link
ChemicalBook. 1,2-Dibromobenzene. Retrieved from ChemicalBook. Link
Wikipedia. Dibromobenzene. Retrieved from Wikipedia. Link
Alfa Aesar. (2025, October 30). Safety Data Sheet: 1,2-Dibromobenzene. Retrieved from Fisher Scientific. Link
Sigma-Aldrich. 1,2-Dibromobenzene. Retrieved from Sigma-Aldrich. Link
Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Journal of Organic Chemistry, 87, 10285-10297. Link
Stenutz, R. 1,2-dibromobenzene. Retrieved from Mol-Instincts. Link
Wikipedia. 1,2-Dibromobenzene. Retrieved from Wikipedia. Link
Organic Chemistry Portal. (2025, May 31). Homocoupling reactions of aryl halides. Retrieved from Organic Chemistry Portal. Link
Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents. Retrieved from Alfa Chemistry. Link
Carl ROTH. Safety Data Sheet: 1,2-Dichlorobenzene. Retrieved from Carl ROTH. Link
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from University of Rochester. Link
OpenOChem Learn. Flash Chromatography. Retrieved from OpenOChem Learn. Link
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from Kinesis. Link
Chemistry LibreTexts. (2021, May 2). 1.5: Flash Chromatography. Retrieved from Chemistry LibreTexts. Link
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from Chrom Tech, Inc. Link
Chemistry Stack Exchange. (2018, January 30). Making para-dibromobenzene. Retrieved from Chemistry Stack Exchange. Link
Guidechem. (2020, October 24). How to Prepare 1,2-Dibromobenzene?. Retrieved from Guidechem. Link
BenchChem. Effective purification techniques for crude 3,5-Dibromobenzene-1,2-diamine. Retrieved from BenchChem. Link
Sciencemadness.org. (2007, December 18). bromination of phenyl group. Retrieved from Sciencemadness.org. Link
University of Rochester. How To: Remove Residual Water. Retrieved from University of Rochester. Link
Google Patents. (2017). CN106905105A - A kind of preparation method of o-dibromobenzene. Retrieved from Google Patents. Link
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from Chemistry LibreTexts. Link
Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695. Link
ResearchGate. (2025, August 7). Coupling reaction of Aryl Halides Promoted by NiCl2/PPh3/Sm. Retrieved from ResearchGate. Link
ResearchGate. Structure–melting relations in isomeric dibromobenzenes. Retrieved from ResearchGate. Link
YouTube. (2021, April 4). S2.2.12 Why only 3 Isomers of Dibromobenzene? [HL IB CHEMISTRY]. Retrieved from YouTube. Link
Budzianowski, A., & Katrusiak, A. (2014). Structure-melting relations in isomeric dibromobenzenes. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 70(Pt 3), 506–513. Link
Technical Support Center: Grignard Addition to 2-Bromobenzaldehyde
The following is a comprehensive technical support guide designed for researchers and process chemists. Subject: Troubleshooting Yield Loss, Chemoselectivity, and Workup Anomalies Ticket ID: GRIG-2-BrBz-001 Support Tier:...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical support guide designed for researchers and process chemists.
Subject: Troubleshooting Yield Loss, Chemoselectivity, and Workup Anomalies
Ticket ID: GRIG-2-BrBz-001
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Triage
The addition of a Grignard reagent (R-MgX) to 2-bromobenzaldehyde presents a specific chemoselectivity challenge distinct from standard benzaldehyde additions. While the target reaction is the nucleophilic attack at the carbonyl carbon to form 1-(2-bromophenyl)alcohol , the ortho-bromo substituent introduces a competing pathway: Halogen-Metal Exchange (HME) .
If your reaction has resulted in tar formation, low mass balance, or complex mixtures , the likely culprit is uncontrolled temperature promoting HME over nucleophilic addition.
Quick Diagnostic Table
Symptom
Probable Cause
Immediate Action
No Reaction (SM recovered)
Inactive Grignard (Moisture/Oxide)
Check Grignard titer; use I₂/dibromoethane activation.
Black Tar / Viscous Oil
Halogen-Metal Exchange (Polymerization)
CRITICAL: Lower addition temp to -20°C or -78°C. Increase mixing rate.
Wurtz Coupling Product (R-R)
Grignard prep too hot
Control exotherm during Grignard formation; use slow addition of halide.
Emulsion during Workup
Magnesium salts precipitating
Use Rochelle's Salt (Potassium Sodium Tartrate) or sat. NH₄Cl quench.
Product is an Alkane (R-H)
Wet solvent/atmosphere
Flame-dry glassware; use fresh anhydrous ether/THF (<50 ppm H₂O).
Deep Dive: The Chemoselectivity Battle
The Core Mechanism: Addition vs. Destruction
In this system, you are racing two reactions against each other.
Pathway A (Desired): Nucleophilic attack of R-MgX on the aldehyde carbonyl. This is fast, favored by polar solvents, and generally irreversible.
Pathway B (Destructive): Magnesium-Halogen exchange at the ortho-position. The Grignard reagent attacks the bromine atom, transferring the magnesium to the benzaldehyde ring.
Why Pathway B is Fatal:
If HME occurs, you generate 2-formylphenylmagnesium bromide . This species is an "internal time bomb"—it possesses both a nucleophile (C-Mg) and an electrophile (CHO) on the same aromatic scaffold. It will immediately undergo intermolecular attack on neighboring molecules, leading to oligomerization and intractable tars.
Visualizing the Divergence
The following diagram illustrates the kinetic competition. Note that the "Exchange Intermediate" leads to a dead end (Polymerization).
Caption: Kinetic competition between desired carbonyl addition (green) and destructive halogen-metal exchange (red).
Critical Troubleshooting FAQs
Q1: Why did my reaction turn into a black sludge?
A: This is the signature of the "Exchange-Polymerization" cascade .
Mechanism: You likely ran the addition at Room Temperature (RT) or reflux. At higher temperatures, the activation energy for attacking the C-Br bond is accessible. Once the magnesium transmetallates to the benzaldehyde ring, that molecule becomes a reactive monomer that attacks other aldehyde molecules.
Solution:Cool the reaction. Perform the addition of the aldehyde to the Grignard at -20°C to 0°C . Do not warm to RT until the aldehyde is fully consumed (monitor by TLC).
Q2: I see unreacted aldehyde despite using 1.2 eq of Grignard.
A: This suggests your Grignard titer is lower than calculated, likely due to moisture quenching or Wurtz coupling during preparation.
Verification: Never assume commercial Grignard concentration. Titrate using Salicylaldehyde phenylhydrazone or Iodine/LiCl before use.
Protocol Adjustment: If making your own Grignard, ensure the halide addition is slow enough to prevent the "runaway" exotherm that promotes homocoupling (R-R), which consumes 2 equivalents of your alkyl halide.
Q3: The workup is a solid emulsion. I can't separate layers.
A: Magnesium hydroxide [Mg(OH)₂] is gelatinous and traps organic solvents.
The Fix: Do not use simple water or HCl. Use Rochelle's Salt (Potassium Sodium Tartrate) .
Why? The tartrate ligand binds Mg²⁺, solubilizing it in the aqueous layer and breaking the emulsion.
Protocol: Add saturated aqueous Rochelle's salt and stir vigorously for 30 minutes until two clear layers emerge.
Optimized Experimental Protocol
Objective: Synthesis of 1-(2-bromophenyl)ethanol (Example R = Me)
Scale: 10 mmol basis
Materials
Substrate: 2-Bromobenzaldehyde (1.85 g, 10 mmol) dissolved in 10 mL anhydrous THF.
Reagent: Methylmagnesium Bromide (3.0 M in ether, 4.0 mL, 12 mmol) - Titrated prior to use.
Solvent: Anhydrous THF (freshly distilled or from solvent system).
Step-by-Step Procedure
System Prep: Flame-dry a 50 mL 2-neck round-bottom flask under vacuum. Backfill with Argon (x3).
Reagent Charging: Syringe the MeMgBr solution into the flask. Dilute with 10 mL anhydrous THF.
Temperature Control: Cool the Grignard solution to -10°C (Ice/Salt bath). Strict temperature control is vital to suppress HME.
Addition: Add the 2-bromobenzaldehyde solution dropwise over 15 minutes.
Note: The solution may turn bright yellow/orange (alkoxide formation).
Reaction: Stir at -10°C for 1 hour.
Check Point: Pull a 50 µL aliquot, quench in sat. NH₄Cl, extract with EtOAc, and check TLC. If SM remains, stir 30 min longer. Do not warm to RT unless necessary.
Quench:
Dilute with 20 mL ether.
Slowly add 15 mL saturated NH₄Cl (or Rochelle's Salt solution) while still cold.
Workup:
Separate layers.[1] Extract aqueous layer 2x with Et₂O.
Wash combined organics with Brine.
Dry over MgSO₄, filter, and concentrate.
References & Authority
Knochel, P. et al. "Functionalized Grignard Reagents via Halogen-Metal Exchange." Angewandte Chemie International Edition, 2003.[2] Link (Mechanistic basis of Mg-Halogen exchange competition).
Reich, H. J. "Organometallic Chemistry: Lithium-Halogen Exchange vs. Nucleophilic Addition." University of Wisconsin-Madison Chem 605 Course Notes. Link (Foundational theory on chemoselectivity).
Organic Syntheses. "General Procedures for Grignard Reactions." Org.[3][4] Synth. Coll. Vol. 6, p. 242. Link (Standard workup and handling protocols).
Sigma-Aldrich Technical Bulletin. "Titration of Grignard Reagents." Link (Protocol for verifying reagent quality).
Technical Support Center: Crystallization of Cyclobutyl Aryl Ketones
Topic: Solvent Selection & Process Optimization for Cyclobutyl Aryl Ketones Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Version: 2.4 (Current) Executive Summary & Chemical Context[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solvent Selection & Process Optimization for Cyclobutyl Aryl Ketones
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Version: 2.4 (Current)
Executive Summary & Chemical Context[1][2][3][4]
Cyclobutyl aryl ketones present a unique challenge in purification. Unlike their acyclic counterparts (e.g., valerophenone) or six-membered rings, the cyclobutane ring introduces significant ring strain (~26 kcal/mol).[1] This creates two distinct processing risks:
Chemical Instability: Susceptibility to acid-catalyzed ring opening or rearrangement (e.g., to dihydropyrans or acyclic enones).
Physical Behavior: Many simple derivatives (like cyclobutyl phenyl ketone) are liquids or low-melting solids at room temperature, making them prone to "oiling out" rather than crystallizing.
This guide provides a logic-driven approach to solvent selection, focusing on preserving the strained ring while achieving high purity.
Solvent Selection Architecture
The choice of solvent must balance solubility power (to dissolve the ketone) with crystallization potential (to reject impurities).
Polarity & Solubility Parameters
Cyclobutyl aryl ketones possess a lipophilic domain (aryl + cycloalkyl) and a polar domain (carbonyl).
Target Solubility: 50–100 mg/mL at boiling point; <5 mg/mL at -5°C to 20°C.
Dielectric Constant (
): Solvents with between 4 and 20 usually offer the best balance.
Recommended Solvent Systems
The following table summarizes solvent classes based on empirical success rates with cyclobutane derivatives.
Solvent Class
Specific Solvents
Suitability
Technical Notes
Alcohols
Ethanol (EtOH), IPA
High
Excellent for cooling crystallization. H-bonding with carbonyl aids selectivity.
Esters
Ethyl Acetate (EtOAc), iPrOAc
Medium
Good for lipophilic derivatives. Often requires an anti-solvent (Heptane).
Ethers
TBME, THF
Medium
TBME is preferred over THF due to lower peroxide risk and better anti-solvent compatibility.
Hydrocarbons
Hexane, Heptane, Cyclohexane
Anti-Solvent
Essential for "drowning out" crystallization. Cyclohexane freezes at 6°C (limit cooling).
Chlorinated
DCM, Chloroform
Low
Too soluble. Use only for initial dissolution before adding anti-solvent.
Decision Logic & Workflows
Solvent Screening Decision Tree
Use this logic flow to select the primary solvent system based on your compound's physical state.
Figure 1: Decision tree for selecting the initial crystallization strategy based on the physical state of the crude cyclobutyl aryl ketone.
Detailed Experimental Protocols
Protocol A: Standard Cooling Crystallization
Best for: Stable solids with Melting Point > 60°C.
Dissolution: Charge crude solid into a flask. Add Ethanol (95%) or IPA (5 mL per gram).
Heating: Heat to reflux (approx. 78-82°C). If solid remains, add solvent in 1 mL increments until dissolved.
Critical Check: If the solution turns dark/black, ring opening may be occurring. Stop heat immediately.
Filtration: Perform hot filtration if insoluble particulates (salts, catalyst residues) are present.
Cooling Ramp:
Cool to 25°C over 2 hours (slow ramp prevents oiling).
Cool to 0-5°C and hold for 1 hour.
Isolation: Filter the crystals and wash with cold (-10°C) solvent.
Protocol B: Anti-Solvent "Drowning Out"
Best for: Compounds that are too soluble in alcohols or thermally sensitive.
Primary Solvent: Dissolve crude in minimum volume of Ethyl Acetate or DCM at Room Temperature (RT).
Anti-Solvent Addition: Slowly add Heptane or Hexane dropwise with vigorous stirring.
Cloud Point: Stop addition when a persistent cloudiness (turbidity) appears.
Redissolution: Add a few drops of the primary solvent to clear the solution.
Nucleation: Add a seed crystal (if available) or scratch the glass.
Precipitation: Slowly add more Heptane (2x volume of primary solvent) over 30 minutes. Cool to 0°C.
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as the solution cools.
Cause: The temperature is above the metastable limit, or the solvent polarity is too distinct from the solute.
Corrective Actions:
The "Reheat & Seed" Method: Reheat the mixture until the oil redissolves. Allow it to cool very slowly to just above the oiling temperature, then add a seed crystal.
Change Solvent System: Switch from Ethanol to IPA/Water (9:1) . The water increases the polarity gap, but sometimes a less polar system like Heptane/Toluene works better for very lipophilic ketones.
Trituration: Remove the solvent completely. Add cold Pentane or Hexane and sonicate the oil until it solidifies. Use this solid as seed material.
Issue 2: Ring Opening / Decomposition
Symptom: Yield is low, and NMR shows alkene signals (loss of cyclobutane multiplet at 1.8-2.4 ppm).
Cause: Acidic impurities from Friedel-Crafts (AlCl3) or Grignard workups are catalyzing ring strain release.
Corrective Actions:
Pre-Wash: Ensure the crude organic layer is washed with NaHCO3 or dilute NaOH before attempting crystallization.
Avoid Acidic Solvents: Do not use acetic acid or un-neutralized chloroform.
Temperature Limit: Keep crystallization temperature below 60°C if the derivative is known to be labile.
Issue 3: Polymorphism
Symptom: Different batches have different melting points (e.g., 74°C vs 82°C).
Cause: Cyclobutyl rings are conformationally flexible (puckering), leading to multiple crystal packing arrangements.
Corrective Actions:
Standardize Cooling: Use a programmable cooling ramp (e.g., 0.5°C/min). Rapid cooling often yields the metastable (lower MP) polymorph.
Seed Control: Always seed with the desired polymorph (usually the higher MP, thermodynamically stable form).
Synthesis & Impurity Workflow (Contextual)
Understanding where the material comes from helps in removing specific impurities.
Figure 2: Workflow from synthesis to purification, highlighting critical impurity introduction points.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General solvent selection principles). Link
Nameroff, T. J., et al. (1972). Cyclobutane Derivatives.[2] Synthesis and Ring Opening.[1][3] Journal of Organic Chemistry. (Discusses ring strain and stability). Link
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Anti-solvent and oiling-out protocols). Link
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Solvent selection guides for APIs). Link
Technical Support Center: Overcoming Ortho-Substitution Effects in Suzuki Coupling
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted substrates. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance your experimental success.
I. Troubleshooting Guide: Low Yield and Stalled Reactions
This section is designed to diagnose and resolve issues of low to no product formation in Suzuki coupling reactions with ortho-substituted partners.
Question: My Suzuki coupling reaction with a di-ortho-substituted aryl halide is giving a very low yield or has stalled completely. What are the primary causes and how can I systematically troubleshoot this?
Answer:
Low yields in these demanding couplings typically stem from the steric hindrance impacting one or more key steps in the catalytic cycle. The bulky ortho-substituents can impede both the initial oxidative addition and the final reductive elimination steps.[1] Here is a logical workflow to diagnose and solve the problem:
Logical Workflow for Troubleshooting Low-Yield Suzuki Couplings
1H NMR Spectrum Analysis of (2-Bromophenyl)(cyclobutyl)methanone
Executive Summary (2-Bromophenyl)(cyclobutyl)methanone (CAS: 1537954-89-4) is a critical pharmacophore intermediate, often utilized in the synthesis of CNS-active agents and kinase inhibitors.[1] Its structural rigidity,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2-Bromophenyl)(cyclobutyl)methanone (CAS: 1537954-89-4) is a critical pharmacophore intermediate, often utilized in the synthesis of CNS-active agents and kinase inhibitors.[1] Its structural rigidity, provided by the cyclobutyl ring, combined with the steric bulk of the ortho-bromo group, presents unique spectroscopic challenges.
This guide provides an in-depth technical analysis of the 1H NMR profile of this compound. Unlike standard spectral lists, this document compares the solvation performance (CDCl₃ vs. DMSO-d₆) and structural differentiation (vs. the 4-bromo regioisomer) to equip researchers with a robust method for identity verification.[1]
Structural Assignment & Predicted Shifts[2][3][4]
The molecule consists of two distinct magnetic environments: the rigid, aliphatic cyclobutyl ring and the electron-deficient, sterically crowded 2-bromophenyl system.[1]
Proton Assignment Table (CDCl₃)[1]
Note: Chemical shifts are derived from Structure-Activity Relationship (SAR) analysis of high-confidence analogs (e.g., cyclobutyl phenyl ketone, 2-bromobenzophenone).[1]
Position
Proton Label
Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Mechanistic Insight
Cyclobutyl
H-1' (Methine)
3.90 – 4.05
Multiplet (Quintet-like)
1H
J ≈ 8.5
Deshielded by the adjacent carbonyl (anisotropy + induction).[1]
Cyclobutyl
H-2', H-4'
2.20 – 2.45
Multiplet
2H
-
Complex puckering of the ring causes geminal/vicinal overlap.[1]
Figure 1: Magnetic connectivity and anisotropic influences on chemical shifts.
Comparative Analysis: Solvent System Selection
Choosing the correct solvent is not merely about solubility; it defines the spectral resolution of the complex aliphatic region found in cyclobutyl derivatives.
Verdict:CDCl₃ is the superior solvent for this specific compound. The cyclobutyl methine proton (H-1') is a critical diagnostic peak.[1] In DMSO-d₆, the residual water peak often drifts into the 3.3–3.6 ppm range, potentially overlapping with the satellites or the main signal of the methine proton.
A common synthetic pitfall is the formation of the 4-bromophenyl isomer (para-substitution) instead of the desired 2-bromophenyl (ortho-substitution).[1] NMR is the definitive tool for distinguishing these without mass spectrometry.
Comparison 2: 2-Bromo (Target) vs. 4-Bromo (Impurity)[1]
Diagnostic Feature
Target: (2-Bromophenyl)...
Alternative: (4-Bromophenyl)...
Symmetry
Asymmetric. All 4 aromatic protons are magnetically non-equivalent (ABCD system).[1]
Symmetric. Possesses a C2 axis. Appears as an AA'BB' system.[1]
Splitting Pattern
Complex. Two distinct doublets (H-3, H-6) and two triplets/multiplets (H-4, H-5).[1]
Simple. Two "roofed" doublets (approx. 7.6 and 7.8 ppm).[1]
H-6 Shift
Upfield Shifted (~7.4 ppm). The ortho-bromo group twists the ring, reducing coplanarity with the carbonyl.[1]
Downfield Shifted (~7.8 ppm). The ring is planar with the carbonyl, maximizing anisotropic deshielding.
Isomer Verification Logic Tree
Figure 2: Decision tree for rapid regioisomer identification.
Experimental Protocol
To ensure reproducible data that matches the predicted values above, follow this standardized protocol.
Sample Preparation
Mass: Weigh 10–15 mg of the solid product.
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
Why TMS? The cyclobutyl region is crowded; an internal standard is crucial for accurate referencing (0.00 ppm).
Filtration: If the solution is cloudy (common with inorganic bromide salts from synthesis), filter through a small plug of glass wool into the NMR tube.
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Acquisition Parameters (400 MHz Instrument)
Pulse Sequence: Standard 1H (zg30).
Spectral Width: -2 to 14 ppm (ensure no fold-over of aromatic signals).[1]
Relaxation Delay (D1):2.0 seconds .
Reasoning: The methine proton (H-1') has a slower relaxation rate than methyl groups.[1] A shorter D1 may reduce integration accuracy.[1]
Scans (NS): 16 scans (sufficient for 10mg sample).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction).
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.[1] Link[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for aromatic coupling constants).[1][2]
PubChem Compound Summary. (2023). "(4-Bromophenyl)(cyclobutyl)methanone."[1] National Center for Biotechnology Information.[1] Link (Used as primary analog for spectral prediction).[1]
A Comparative Guide to the Infrared Spectroscopy of Cyclobutyl Ketones
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating function...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and among these, the carbonyl (C=O) group of ketones presents a particularly insightful absorption band. This guide provides an in-depth comparative analysis of the characteristic IR absorption bands of cyclobutyl ketones, offering experimental data and mechanistic explanations to distinguish them from other cyclic and acyclic analogues.
The Carbonyl Stretch: A Window into Molecular Environment
The carbonyl group's stretching vibration gives rise to a strong and sharp absorption band in the IR spectrum, typically found between 1650 and 1850 cm⁻¹.[1][2] The exact position of this band is exquisitely sensitive to the structural environment of the C=O group, making it a powerful diagnostic tool. Factors such as conjugation, inductive effects, and, most notably for this guide, ring strain, can significantly shift the absorption frequency.[3][4]
The Influence of Ring Strain on Carbonyl Frequency
In cyclic ketones, the C=O stretching frequency is profoundly influenced by the strain within the ring.[3][5] Acyclic ketones and unstrained cyclic ketones, like cyclohexanone, typically exhibit a C=O stretch around 1715 cm⁻¹.[6][7][8][9] However, as the ring size decreases, the angle strain increases, leading to a notable increase in the C=O stretching frequency.[8][10]
This phenomenon can be attributed to changes in hybridization. In a strained ring like cyclobutane, the C-C bonds of the ring utilize more p-character to accommodate the smaller bond angles (ideally 90° rather than the optimal sp³ angle of 109.5°).[10][11][12] Consequently, the exocyclic C=O bond is forced to have more s-character.[10] A higher s-character leads to a shorter, stronger, and stiffer C=O bond, which vibrates at a higher frequency.[10]
The following diagram illustrates the relationship between ring strain and the hybridization of the carbonyl carbon, leading to an increased C=O stretching frequency.
Caption: Causality chain from ring strain to IR frequency shift.
Comparative Analysis of Carbonyl Absorption Frequencies
The distinct effect of ring strain is clearly demonstrated when comparing the C=O stretching frequencies of cyclobutyl ketones with other cyclic and acyclic ketones.
As the table illustrates, cyclobutyl ketones exhibit a significantly higher C=O stretching frequency compared to their less strained counterparts. This high wavenumber is a hallmark characteristic and a primary identifier in IR spectral analysis. In contrast, conjugation with a C=C double bond or an aromatic ring delocalizes the π-electrons of the carbonyl group, weakening the C=O bond and causing a shift to a lower frequency.[4][5][6][7]
Experimental Protocol: Acquiring an IR Spectrum of a Ketone
To obtain a reliable IR spectrum for a ketone sample, the following general protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a versatile technique suitable for liquid and solid samples.
Caption: Standard workflow for ATR-FTIR analysis.
Methodology:
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface (commonly diamond or germanium) must be meticulously cleaned. A solvent such as isopropanol is typically used, applied with a lint-free wipe.
Background Spectrum: A background spectrum of the ambient environment (air) is recorded. This spectrum is automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Sample Application:
For liquid samples: Place a single drop of the neat liquid onto the center of the ATR crystal.
For solid samples: Place a small amount of the solid powder onto the crystal.
Pressure Application: Lower the instrument's pressure arm to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.
Spectrum Acquisition: Initiate the scan to collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.
Data Analysis: The resulting spectrum, plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹), can then be analyzed. Identify the strong, sharp absorption band in the 1650-1850 cm⁻¹ region to determine the C=O stretching frequency.
Conclusion
The characteristic IR absorption band of cyclobutyl ketones is found at a significantly higher frequency (around 1775-1785 cm⁻¹) compared to less strained cyclic ketones and acyclic ketones. This shift is a direct consequence of the increased s-character in the C=O bond, which is induced by the angle strain inherent in the four-membered ring. This unique spectral feature makes IR spectroscopy an invaluable and straightforward tool for the identification and characterization of cyclobutyl ketone moieties in various molecular contexts, providing essential information for researchers in organic synthesis and drug discovery.
References
Vertex AI Search Result. (n.d.). IR Spectroscopy of Hydrocarbons.
LibreTexts. (2018, September 22). The C=O Stretch.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
ECHEMI. (n.d.). Explaining the IR stretching frequency of Lactones (cyclic esters).
LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
SlideShare. (n.d.).
Royal Society of Chemistry. (n.d.). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science.
OpenOChem Learn. (n.d.). Characteristic IR Absorptions.
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
National Institutes of Health. (n.d.). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC.
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
Millersville University. (n.d.). Table of Characteristic IR Absorptions.
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Brominated Aryl Ketones
[1] Executive Summary Brominated Aryl Ketones (BAKs) are critical intermediates in the synthesis of pharmaceuticals (e.g., bupropion analogs) and a frequent structural motif in forensic analysis of designer drugs (synthe...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Brominated Aryl Ketones (BAKs) are critical intermediates in the synthesis of pharmaceuticals (e.g., bupropion analogs) and a frequent structural motif in forensic analysis of designer drugs (synthetic cathinones). Their analysis presents a unique challenge: the presence of the bromine atom introduces specific isotopic patterns and fragmentation pathways that distinguish them from their chlorinated or non-halogenated counterparts.
This guide compares the fragmentation behaviors of BAKs under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and delineates the specific mechanistic pathways—Alpha-cleavage, McLafferty rearrangement, and the Ortho Effect—that allow for precise structural elucidation and isomer differentiation.
The Isotopic Signature: The "Twin Peak" Baseline
Before analyzing fragmentation, one must validate the molecular ion (
). Unlike chlorinated compounds (3:1 ratio) or fluorinated compounds (no isotopes), bromine possesses a unique isotopic signature that serves as an internal validation standard.
Isotopes:
(50.7%) and (49.3%).
Observation: The molecular ion and any fragment containing the bromine atom will appear as a 1:1 doublet separated by 2 mass units (
and ).
Diagnostic Value: If a fragment ion loses this 1:1 pattern, it indicates the loss of the bromine atom (neutral radical loss).
Comparative Analysis: Ionization Techniques
The choice of ionization method dictates the visible fragmentation landscape.[1]
Table 1: EI vs. ESI Performance for Brominated Aryl Ketones[3]
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-CID)
Energy Regime
Hard Ionization (70 eV)
Soft Ionization (Low eV)
Molecular Ion
Often weak or absent (esp. for cathinones); Radical Cation ()
This section details the causal mechanisms driving fragmentation, using 4-Bromobutyrophenone as a representative model. This molecule allows for the observation of both alpha-cleavage and McLafferty rearrangement.[2]
Alpha-Cleavage (Dominant Pathway)
In EI, the ionization of the carbonyl oxygen lone pair weakens the adjacent C-C bond.
Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain.
Result: Formation of the resonance-stabilized Bromobenzoyl Cation (m/z 183/185).
Significance: This is the base peak for many simple aryl ketones.
McLafferty Rearrangement
Requires a
-hydrogen on the alkyl side chain (chain length 3 carbons).
Mechanism: A six-membered transition state where the
-hydrogen transfers to the carbonyl oxygen, followed by beta-cleavage.
Result: Loss of a neutral alkene (e.g., ethene) and formation of a radical cation enol (m/z 198/200 for 4-bromobutyrophenone).
Constraint: Bromine on the aromatic ring does not inhibit this, but steric bulk in ortho positions may suppress it.
The Ortho Effect (Isomer Differentiation)
Distinguishing ortho, meta, and para isomers is a common analytical hurdle.
Observation: Ortho-brominated ketones often show a significantly higher abundance of the
or ion compared to meta or para isomers.
Causality: The proximity of the carbonyl oxygen to the ortho-bromine allows for interaction (lone pair repulsion or incipient ring formation) that facilitates the expulsion of the bromine radical or HBr.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways for a brominated butyrophenone.
Figure 1: Competing fragmentation pathways for 4-bromobutyrophenone under Electron Ionization (70 eV).
No: Check for de-halogenation in the inlet (dirty liner).
Identify Base Peak:
If m/z = 183/185: Indicates Bromobenzoyl cation (Aryl-CO-R structure).[3]
If m/z = 44, 58, 72: Indicates amine fragments (typical for cathinones/amines).
Verify Isomer: Calculate the ratio of
. A high ratio (>50%) suggests ortho-substitution.
Visualization: Analysis Workflow
Figure 2: Standardized workflow for the mass spectrometric analysis of brominated aryl ketones.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on Alpha-cleavage and McLafferty rearrangement).
Smith, R. M. (2024). "Mass Spectrometry of Some Common Functional Groups: Ketones and Aldehydes." Chemistry LibreTexts. Link
BenchChem. (2025).[3] "Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones." Link
Zuba, D. (2012). "Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods." Forensic Science International. Link
Catinella, S., et al. (2024). "The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls." MDPI Molecules. Link
X-ray crystallography data for (2-Bromophenyl)(cyclobutyl)methanone
An Application Scientist's Guide to the Structural Elucidation and Comparative Analysis of (2-Bromophenyl)(cyclobutyl)methanone In the landscape of medicinal chemistry and materials science, a molecule's three-dimensiona...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to the Structural Elucidation and Comparative Analysis of (2-Bromophenyl)(cyclobutyl)methanone
In the landscape of medicinal chemistry and materials science, a molecule's three-dimensional structure is the blueprint for its function. For novel compounds like (2-Bromophenyl)(cyclobutyl)methanone, a potential building block in drug discovery, understanding its precise atomic arrangement through X-ray crystallography is not merely an academic exercise; it is a critical step in predicting its behavior, designing derivatives, and securing intellectual property.
As of the latest database surveys, a public crystal structure for (2-Bromophenyl)(cyclobutyl)methanone has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). This guide, therefore, serves a dual purpose. First, it provides a comprehensive, field-tested protocol for obtaining and resolving the crystal structure of this target compound. Second, it establishes a framework for comparative structural analysis, leveraging data from analogous compounds to predict and contextualize the structural features of our target. This approach allows us to forecast the influence of the bromo-substituent and the cyclobutyl moiety on crystal packing and intermolecular interactions, which are paramount for properties like solubility and bioavailability.
Part 1: A Validated Protocol for Single-Crystal X-ray Diffraction
The journey from a synthesized powder to a refined crystal structure is one of meticulous control and systematic validation. The protocol outlined below is designed to be a self-validating workflow, ensuring that the data collected is of the highest possible quality for unambiguous structure determination.
Crystal Growth: The Foundation of Quality Data
The primary challenge is often obtaining diffraction-quality single crystals. For a novel, uncharacterized compound like (2-Bromophenyl)(cyclobutyl)methanone, a multi-pronged screening approach is most effective.
Experimental Protocol: Crystal Growth Screening
Material Purity: Begin with the highest purity sample available (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
Solvent Selection: Prepare saturated solutions of the compound in a range of solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
Screening Techniques:
Slow Evaporation: Loosely cap the vials and store them in a vibration-free environment. This simple method is often highly effective.
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the compound solution on a siliconized coverslip and invert it over a well containing a "weaker" solvent (one in which the compound is less soluble). The slow diffusion of the anti-solvent into the drop gradually reduces solubility, promoting crystallization.
Cooling: Slowly cool a saturated solution from a higher temperature. A programmable thermostat can decrease the temperature by 0.1-0.5 °C per hour to encourage the growth of a single, large crystal rather than many small ones.
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) are observed, carefully harvest them using a cryo-loop and immediately flash-cool them in a stream of cold nitrogen gas (100 K) to prevent solvent loss and radiation damage during data collection.
Data Collection and Processing
Data collection should be performed on a modern single-crystal X-ray diffractometer equipped with a low-temperature device.
Workflow Diagram: From Crystal to Refined Structure
Caption: End-to-end workflow for single-crystal X-ray structure determination.
Experimental Protocol: Data Collection and Refinement
Unit Cell Determination: Collect a few initial frames to determine the crystal system, lattice parameters, and Bravais lattice. This step also provides an initial assessment of crystal quality.
Data Collection Strategy: An automated software strategy (e.g., using CrysAlisPro or APEX4) will calculate the optimal combination of scan widths and exposure times to collect a complete, highly redundant dataset. A high-resolution limit (e.g., d < 0.8 Å) is desirable.
Data Integration and Scaling: The raw diffraction images are processed to yield a list of reflection indices (h,k,l) with their corresponding intensities and standard uncertainties. Scaling corrects for experimental variations.
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., SHELXT). This provides an initial electron density map and a partial molecular model.
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares (e.g., SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
Validation: The final structural model is rigorously validated using tools like checkCIF. Key metrics like R1, wR2, and Goodness-of-Fit (GooF) are assessed. An R1 value below 5% for high-quality data indicates an excellent refinement.
Part 2: Comparative Structural Analysis Framework
Without the experimental data for our target, we turn to the CSD for structural analogs. By comparing their confirmed structures, we can build a robust hypothesis about the key features of (2-Bromophenyl)(cyclobutyl)methanone.
Selected Analogs for Comparison:
Compound Name
CCDC Deposition No.
Key Structural Feature for Comparison
(4-Bromophenyl)(cyclopropyl)methanone
1530155
Same bromo-substituent, different cycloalkyl ring
(Cyclobutyl)(4-fluorophenyl)methanone
1832626
Same cyclobutyl ring, different halogen
(2-Bromophenyl)(phenyl)methanone
778393
Same 2-bromo-phenyl group, acyclic ketone
Analysis of Torsional Angles and Conformation
The primary point of conformational flexibility is the torsion angle between the phenyl ring and the ketone group. Steric hindrance from the ortho-bromo substituent is expected to force the cyclobutyl ketone moiety out of the plane of the phenyl ring.
Hypothesis for Target: We predict a significant C(aryl)-C(aryl)-C(carbonyl)-O(carbonyl) torsion angle, likely greater than 40°, to alleviate steric clash between the carbonyl oxygen and the bromine atom. This contrasts with analogs like (4-Bromophenyl)(cyclopropyl)methanone, where the para-substituent imposes no such steric penalty.
Supramolecular Interactions: The Role of Halogen Bonding
The bromine atom is not merely a steric placeholder; it is an active participant in forming intermolecular interactions, specifically halogen bonds. A halogen bond is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen).
Hypothesis for Target: We anticipate that the crystal packing of (2-Bromophenyl)(cyclobutyl)methanone will be influenced by Br···O halogen bonds, forming dimers or catemeric chains. This would be a key differentiating feature when compared to its fluorine-containing analog, (Cyclobutyl)(4-fluorophenyl)methanone, as fluorine is generally a poor halogen bond donor.
Diagram: Comparative Interaction Analysis
Caption: Logic for comparing the target structure against known analogs.
Conclusion
While the definitive crystal structure of (2-Bromophenyl)(cyclobutyl)methanone remains to be determined, this guide provides the essential blueprint for its elucidation and interpretation. By following a rigorous experimental protocol, researchers can generate high-quality diffraction data. Furthermore, by framing this future data within the context of known structural analogs, a deeper understanding of the subtle interplay between steric and electronic effects on molecular conformation and crystal packing can be achieved. This comparative approach transforms a single data point into a rich source of chemical insight, accelerating the process of rational drug and materials design.
References
Title: Crystal Growth and Design: A Practical Guide
Source: American Chemical Society
URL: [Link]
Title: The Art and Science of Crystallization
Source: Oxford University Press
URL: [Link]
Title: SHELXT – Integrated space-group and crystal-structure determination
Source: Acta Crystallographica Section A
URL: [Link]
Title: Crystal structure refinement with SHELXL
Source: Acta Crystallographica Section C
URL: [Link]
Title: Halogen bonding: a new interaction for molecular self-assembly
Source: Chemical Society Reviews
URL: [Link]
Validation
Precision Validation of Organobromine Compounds: A Comparative Guide to Elemental Analysis for C11H11BrO
Executive Summary In pharmaceutical development, the validation of bulk purity is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect inorganic impurities...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical development, the validation of bulk purity is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect inorganic impurities or solvent occlusions that skew stoichiometric ratios. This guide analyzes the Elemental Analysis (EA) of the organobromine compound C11H11BrO , comparing the industry-standard Combustion Analysis against modern alternatives like HRMS and Energy-Dispersive X-ray Spectroscopy (EDS).
Key Insight: For halogenated organic compounds, automated combustion analysis remains the "Gold Standard" for bulk purity verification, provided specific combustion aids (e.g., Tungsten Oxide) are employed to manage bromine interference.
Theoretical Baseline: C11H11BrO
Before experimental validation, precise theoretical values must be established based on IUPAC atomic weights.
Note: Oxygen is typically calculated by difference in standard CHN analysis, though modern analyzers can measure it directly via pyrolysis.
Comparative Analysis: Combustion vs. Alternatives
Why persist with combustion analysis when HRMS is faster? The answer lies in bulk vs. molecular verification.
Table 2: Performance Matrix
Feature
Combustion Analysis (CHN + Br)
High-Res Mass Spec (HRMS)
EDS (Energy Dispersive Spectroscopy)
Primary Output
Weight % of elements (Bulk Purity)
Exact Mass () (Molecular Identity)
Elemental Ratios (Surface)
Accuracy Requirement
Absolute
ppm Mass Error
Semiquantitative ()
Impurity Detection
High. Detects solvates, water, inorganics.
Low. Ionization suppression may hide impurities.
Medium. Detects inorganic contaminants well.
Bromine Handling
Requires WO₃ aid or separate titration.
Easy (Isotopic pattern confirmation).
Easy (Distinct X-ray peak).
Sample Size
2–5 mg
< 1 mg
Non-destructive (surface)
Verdict for C11H11BrO
Mandatory for publication/purity.
Mandatory for structure confirmation.
Supplementary only.
Mechanistic Insight
HRMS confirms you synthesized the correct molecule but cannot prove it is pure. A sample could be 80% C11H11BrO and 20% NaCl, and HRMS might still show a perfect parent peak.
Combustion Analysis is a total mass balance. If the sample contains 5% occluded solvent (e.g., dichloromethane), the %C and %H values will deviate significantly, flagging the impurity.
Technical Protocol: Analyzing C11H11BrO
Analyzing bromine-containing compounds presents a specific chemical challenge: Halogen Interference.
The Bromine Challenge
In standard combustion, Bromine (
) can co-elute or interfere with water/CO₂ traps. Furthermore, it must be quantitatively captured if %Br is measured directly.
Standard CHN: Measures C, H, N. Br is treated as an interferent.
Solution: Use Tungsten (VI) Oxide (
) or silver wool.
Step-by-Step Workflow (Self-Validating)
Sample Preparation (Critical):
Dry sample in vacuo at 40°C for 4 hours to remove surface moisture.
Validation: Run a TGA (Thermogravimetric Analysis) pre-scan if hygroscopicity is suspected.
Weighing:
Use a microbalance (
mg precision).
Target mass: 2.0 – 3.0 mg.
Container: Tin (Sn) capsule. Tin undergoes a strong exothermic reaction with
(flash combustion), raising the temperature to >1800°C to ensure complete breakdown of the organobromine bond.
Combustion Setup (The "Product" Configuration):
Combustion Aid: Add ~10 mg of
powder to the tin capsule.
Reasoning:
acts as a catalyst and scrubber, preventing the formation of non-volatile bromides that would skew results.
Reduction Tube: Ensure the reduction tube contains Silver wool (Ag).
. This traps the Bromine quantitatively, preventing it from reaching the thermal conductivity detector (TCD) and being misread as water or nitrogen.
Execution:
Run blank (empty tin capsule).
Run Standard (e.g., Acetanilide or a Bromine standard like p-bromoacetanilide).
Run C11H11BrO sample in triplicate.
Visualization: Combustion Logic Flow
The following diagram illustrates the critical decision path and chemical scrubbing required for accurate organobromine analysis.
Figure 1: Analytical workflow for organobromine compounds, highlighting the removal of Halogen interference via Silver traps.
Data Interpretation & Acceptance Criteria
To validate C11H11BrO, the experimental results must satisfy the standard journal requirement (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7]
The Rule: Experimental values must be within
(absolute) of the theoretical values.
Scenario Analysis
Theoretical: C: 55.25%, H: 4.64%
Pass Result:
Exp: C: 55.40%, H: 4.55%
, (Both < 0.4%).
Fail Result (Solvent Trap):
Exp: C: 53.10%, H: 4.20%
Diagnosis: Values are consistently low. This suggests the presence of non-combustible inorganic salts (e.g., NaBr from synthesis) or heavy solvent occlusion (like
) lowering the carbon weight percentage.
Fail Result (Incomplete Combustion):
Exp: C: 54.10%, H: 4.64%
Diagnosis: Low Carbon but accurate Hydrogen often indicates "soot" formation (graphitization) in the crucible.
Remedy: Increase
flow or add more .
References
Holler, F. J., Skoog, D. A., & Crouch, S. R. (2013). Principles of Instrumental Analysis. Cengage Learning. (Standard text on combustion analysis principles).
Journal of Organic Chemistry. (2024). Author Guidelines for Manuscript Submission. American Chemical Society.[2] [Link]
Elementar. (n.d.). Analysis of Fluorine and Chlorine/Bromine containing samples. [Link]
Barwick, V. J. (2003). Preparation of Calibration Curves: A Guide to Best Practice. LGC. [Link]
Executive Summary & Hazard Characterization Chemical Identity: (2-Bromophenyl)(cyclobutyl)methanone Chemical Class: Halogenated Aromatic Ketone Waste Category: Halogenated Organic Waste As researchers, we often treat was...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Characterization
Chemical Identity: (2-Bromophenyl)(cyclobutyl)methanone
Chemical Class: Halogenated Aromatic Ketone
Waste Category:Halogenated Organic Waste
As researchers, we often treat waste disposal as an afterthought to synthesis. However, the presence of the bromine atom on the phenyl ring and the cyclobutyl moiety in this molecule dictates a specific disposal protocol.
Why this matters:
Halogen Content: Unlike standard organic solvents (acetone, ethyl acetate), this compound cannot be incinerated in standard fuel blending kilns. It requires high-temperature incineration with acid-gas scrubbing to capture Hydrogen Bromide (HBr) and prevent the release of brominated dioxins.
Ring Strain: The cyclobutyl ring possesses significant ring strain (~26 kcal/mol). While stable under standard conditions, it adds caloric value to the waste stream, making it suitable for energy recovery only if the facility is equipped for halogens.
Core Directive: This substance must NEVER be commingled with non-halogenated solvent waste streams.
Pre-Disposal Assessment & Segregation
Before removing the vessel from the fume hood, you must characterize the physical state of the waste. This determines the specific disposal stream.
The Segregation Logic (Self-Validating System)
To ensure compliance and safety, follow this immutable rule: "If it has a Halogen, it goes in the Halogen bin."
Scenario A: Pure Solid/Oil. If the compound is an isolated intermediate (solid or viscous oil), it is disposed of as Solid Hazardous Waste.
Scenario B: Solution. If the compound is dissolved in a solvent (e.g., DCM, Chloroform), the entire mixture is Halogenated Solvent Waste.
Scenario C: Mixed Solvents. If dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the solute (2-Bromophenyl)(cyclobutyl)methanone contaminates the entire volume , reclassifying the methanol as Halogenated Waste.
Compatibility Table
Material Category
Compatibility Status
Scientific Rationale
Halogenated Solvents (DCM, Chloroform)
Compatible
Same incineration profile (requires scrubbing).
Non-Halogenated Solvents (Acetone, Hexane)
Segregate
Mixing increases disposal costs by 300-500% and complicates downstream fuel blending.
Oxidizers (Peroxides, Nitric Acid)
DANGEROUS
Risk of exothermic reaction and gas evolution. Never mix organics with oxidizers.
Aqueous Waste (Basic/Acidic)
Segregate
Organic/Aqueous biphasic mixtures are difficult to pump at incineration facilities.
Step-by-Step Disposal Protocol
Phase 1: Preparation
Don PPE: Standard nitrile gloves are generally sufficient for incidental contact, but double-gloving is recommended due to the potential skin irritant properties of aryl ketones. Wear safety glasses and a lab coat.
Quench Reactivity: Ensure no active reagents (e.g., Grignard precursors used to make the ketone) remain. Quench with saturated NH₄Cl or water before placing in waste.
Select Container:
Liquids: Amber glass or High-Density Polyethylene (HDPE) carboy.
Solids: Wide-mouth HDPE jar.
Phase 2: Transfer & Labeling
Transfer: Pour liquid waste through a funnel to prevent spillage on the container threads. If solid, transfer using a disposable spatula.
Labeling (Critical Step):
Do not use generic labels like "Organic Waste."
Required Text: "Hazardous Waste - Halogenated."
Constituents: List "(2-Bromophenyl)(cyclobutyl)methanone" explicitly. If in solution, list the solvent first (e.g., "Dichloromethane 90%, (2-Bromophenyl)(cyclobutyl)methanone 10%").
Hazard Checkboxes: Check "Toxic" and "Irritant."
Phase 3: Workflow Visualization
The following diagram illustrates the decision matrix for disposing of this specific compound.
Figure 1: Decision matrix for segregating (2-Bromophenyl)(cyclobutyl)methanone waste to ensure correct downstream incineration.
Emergency Contingencies
In the event of a spill or exposure during the disposal process, execute the following immediately:
Do not use paper towels (fire hazard with solvents). Use vermiculite or chemically inert absorbent pads .
Collect absorbent material and place it in the Solid Hazardous Waste container. Label as "Debris contaminated with Halogenated Ketone."
Skin Exposure:
Wash with soap and water for 15 minutes.
Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption of the brominated compound into the bloodstream.
Regulatory & Compliance Context
While this specific CAS may not be explicitly listed on the EPA "P" or "U" lists, it is regulated by characteristic :
EPA Waste Code Determination:
If dissolved in a spent halogenated solvent (e.g., Methylene Chloride), the mixture carries the F002 code.
If dissolved in a non-halogenated ignitable solvent (e.g., Acetone), it carries the D001 (Ignitable) code, but must still be treated as halogenated by the disposal facility.
As a pure substance, it falls under "Process Waste" and must be characterized for toxicity (TCLP) if disposed of in bulk.
Downstream Impact:
Failure to segregate this brominated compound results in "rogue halogens" entering non-halogenated waste streams. This can corrode standard incinerators and lead to fines from the disposal vendor or regulatory agencies for improper manifesting.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Personal protective equipment for handling (2-Bromophenyl)(cyclobutyl)methanone
Executive Safety Summary & Chemical Profile (2-Bromophenyl)(cyclobutyl)methanone is a halogenated aromatic ketone commonly used as an intermediate in the synthesis of pharmacophores. Its structure—comprising a lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Chemical Profile
(2-Bromophenyl)(cyclobutyl)methanone is a halogenated aromatic ketone commonly used as an intermediate in the synthesis of pharmacophores. Its structure—comprising a lipophilic cyclobutyl ring and an electron-withdrawing bromophenyl group—dictates its specific handling requirements.
Unlike simple ketones, the presence of the halogen on the aromatic ring increases its lipophilicity, enhancing skin permeability. While not an alpha-bromo ketone (which are potent lachrymators), this compound is a Category 2 Irritant and must be handled as a potential respiratory and contact sensitizer.
The following PPE standards are non-negotiable for handling this compound. The selection is based on the chemical's ability to permeate standard latex and the necessity of preventing inhalation of aerosols during transfer.
Routine Handling (Small Scale < 5g)
Zone
Equipment
Technical Specification & Rationale
Ocular
Chemical Splash Goggles
Standard: ANSI Z87.1 or EN 166. Rationale: Safety glasses are insufficient due to the risk of liquid splash migration. Goggles provide a sealed environment against vapors.
Dermal (Hands)
Nitrile Gloves (Double)
Thickness: Minimum 0.11 mm (4 mil) outer / 0.06 mm inner. Rationale: Halogenated aromatics can degrade latex. Double-gloving creates a sacrificial outer layer; change immediately upon contamination.
Respiratory
Fume Hood (Primary)
Face Velocity: 0.5 m/s (100 fpm). Note: If hood work is impossible (e.g., equipment maintenance), a half-face respirator with OV/P95 cartridges is required.
Body
Lab Coat (Cotton/Poly)
Standard: Snap closures (for quick removal). Rationale: Synthetic fibers can melt into skin if a fire occurs; cotton blends provide a buffer.
High Risk / Spill Response (> 5g or Spill)
Gloves: Upgrade to Silver Shield/4H® (Laminate) or Viton® gloves. Nitrile breakthrough time is significantly reduced during direct immersion.
Respiratory: Full-face respirator with Organic Vapor (OV) cartridges.
Body: Tyvek® chemical-resistant apron or coveralls.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a self-validating logic : every step requires a check before proceeding to the next.
Phase 1: Pre-Operational Validation
Sash Check: Verify fume hood sash is at the safe working height (usually 18 inches). Confirm flow monitor is green.
Glove Integrity Test: Inflate nitrile gloves with air and roll the cuff to check for pinholes before donning.
Spill Kit Location: Confirm a "Halogenated Spill Kit" (containing vermiculite or clay) is within 3 meters.
Phase 2: Active Handling (Weighing & Transfer)
The "Clean-Dirty" Hand Rule: Use your non-dominant hand only for "dirty" tasks (holding the reagent bottle) and your dominant hand for "clean" tasks (spatula, balance operation).
Weighing:
Never weigh this compound on an open bench.
If the balance is outside the hood, tare the vial inside the hood, add the solid/liquid, cap it tightly, and then move to the balance.
Solvent Compatibility:
Dissolve in non-halogenated solvents (e.g., Ethyl Acetate, THF) if possible to reduce the volume of expensive halogenated waste later.
Caution: Avoid using acetone for cleaning glassware immediately if strong oxidizers were also present, though this ketone itself is stable with acetone.
Phase 3: Decontamination & Doffing[3]
Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a solvent-dampened tissue (Ethanol) before returning to storage.
Outer Glove Removal: Remove outer gloves inside the fume hood and dispose of them as solid hazardous waste.
Wash: Wash hands with soap and water immediately after removing inner gloves.
Waste Disposal & Management
Proper disposal is critical because halogenated compounds cannot be incinerated in standard fuel-blending kilns due to the formation of dioxins.
Contaminated gloves, paper towels, and weighing boats.
Rinsate
Halogenated Organic
First rinse of glassware (Acetone/DCM) must go to Halogenated waste. Second rinse can go to Non-Halogenated.
Critical Prohibition: NEVER pour down the drain. This compound is toxic to aquatic life (H411 inferred for halogenated aromatics).
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the decision points that prevent exposure.
Caption: Operational logic flow ensuring containment and correct waste segregation.
Emergency Response Protocols
In Case of Exposure:
Eye Contact: Immediately flush with water for 15 minutes .[6][7][8] Hold eyelids open. Do not use neutralization agents.
Skin Contact: Remove contaminated clothing.[1][2][4][6][7][8] Wash skin with soap and water.[1][2][4][6][7][8] Do not use alcohol (this increases skin permeability).
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
In Case of Spill:
Isolate: Evacuate the immediate area (3-meter radius).
Absorb: Use Vermiculite or Sand .[4] Do not use sawdust (combustible).
Collect: Scoop into a wide-mouth jar labeled "Hazardous Waste - Debris."
References
BLD Pharm. (2024). Safety Data Sheet: 2-Bromophenyl cyclopropyl ketone (Analogous Structure). Retrieved from
ChemScene. (2024). Product Safety Summary: (1-(2-Bromophenyl)cyclobutyl)methanamine (Structural Analog). Retrieved from
University of Illinois. (2024). SOP: Halogenated Organic Liquids Disposal. Retrieved from
PubChem. (2024). Compound Summary: Brominated Aryl Ketones. Retrieved from
Thermo Fisher Scientific. (2010). Safety Data Sheet: Bromocyclobutane (Functional Group Hazards). Retrieved from
(Note: While specific toxicological data for CAS 1537954-89-4 is limited, these protocols are derived from the chemical properties of aryl bromides and cyclic ketones, adhering to the "Precautionary Principle" of laboratory safety.)